"1-Methyl-2,3-diphenylpiperidine hydrochloride chemical properties"
1-Methyl-2,3-diphenylpiperidine Hydrochloride: A Technical Whitepaper on Chemical Properties, Synthesis, and Characterization Executive Summary In the realm of medicinal chemistry and neuropharmacology, 2,3-diarylpiperid...
Author: BenchChem Technical Support Team. Date: March 2026
1-Methyl-2,3-diphenylpiperidine Hydrochloride: A Technical Whitepaper on Chemical Properties, Synthesis, and Characterization
Executive Summary
In the realm of medicinal chemistry and neuropharmacology, 2,3-diarylpiperidines serve as privileged scaffolds, frequently acting as core motifs for monoamine reuptake inhibitors and neurokinin antagonists. The specific derivative, 1-methyl-2,3-diphenylpiperidine hydrochloride (CAS: 6267-65-8) , presents a fascinating case study in steric crowding, conformational restriction, and targeted synthesis. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, structural dynamics, and the rigorous synthetic and analytical protocols required to isolate and validate this complex molecule.
Molecular Architecture & Stereochemical Dynamics
The physicochemical behavior of 1-methyl-2,3-diphenylpiperidine is entirely dictated by its 3D conformation. The piperidine ring inherently adopts a chair conformation to minimize torsional strain. However, the introduction of vicinal phenyl groups at the C2 and C3 positions creates severe steric liabilities.
In the cis-configuration, one phenyl group is forced into an axial position, generating 1,3-diaxial interactions with the ring protons, while the other occupies an equatorial position. The addition of the N-methyl group further complicates this landscape. While nitrogen inversion is rapid at room temperature, the N-methyl group will preferentially adopt an equatorial position to avoid clashing with the axial protons and the axial phenyl group. This intricate steric dance dictates the molecule's reactivity, its pKa, and its binding affinity in potential biological targets.
Physicochemical Data Profile
The conversion of the lipophilic free base to the hydrochloride salt fundamentally alters the compound's handling properties, drastically improving its aqueous solubility and oxidative stability.
Property
Value / Description
Chemical Name
1-Methyl-2,3-diphenylpiperidine hydrochloride
CAS Registry Number
6267-65-8
Molecular Formula
C₁₈H₂₂ClN (C₁₈H₂₁N • HCl)
Molar Mass
287.83 g/mol (Salt); 251.37 g/mol (Free Base)
Predicted LogP (Free Base)
~5.51
Physical State
White to off-white crystalline solid
Hydrogen Bond Donors
1 (as protonated HCl salt), 0 (as free base)
Hydrogen Bond Acceptors
1 (Nitrogen lone pair)
Synthetic Methodologies & Experimental Protocols
Direct synthesis of highly substituted piperidines often suffers from poor regiocontrol and low diastereoselectivity. To overcome this, modern synthetic routes leverage the unique reactivity of endocyclic 1-azaallyl anions . By deprotonating 2-phenyl-1-piperideine, we generate an elusive nucleophile that undergoes palladium-catalyzed cross-coupling with chlorobenzene to establish the C3 phenyl group with high precision.
Protocol A: Synthesis of the cis-2,3-Diphenylpiperidine Core
Causality: Direct arylation of saturated piperidines is thermodynamically unfavorable. Using a Pd-catalyzed cross-coupling on an imine intermediate allows for precise C-C bond formation. The subsequent reduction is diastereoselective; the steric bulk of the C2 phenyl group directs the hydride attack from the less hindered face, yielding the cis-isomer.
Step-by-Step:
Under an argon atmosphere, combine 2-phenyl-1-piperideine (1.0 equiv), chlorobenzene (1.2 equiv), and NaOtBu (1.5 equiv) in anhydrous 1,4-dioxane.
Add the catalyst system: Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Heat the mixture to 50 °C for 12 hours.
Filter the mixture through Celite to isolate the 2,3-diphenyl-1-piperideine intermediate.
Dissolve the intermediate in methanol at 0 °C and slowly add NaBH₄ (2.0 equiv). Stir for 2 hours.
Quench with water, extract with ethyl acetate, and purify via flash chromatography to yield cis-2,3-diphenylpiperidine.
Protocol B: Eschweiler-Clarke N-Methylation
Causality: While methyl iodide is a common alkylating agent, it risks over-alkylation to the quaternary ammonium salt. The Eschweiler-Clarke reductive amination is self-limiting; the tertiary amine product cannot form an iminium ion with formaldehyde, inherently preventing over-alkylation .
Step-by-Step:
Dissolve cis-2,3-diphenylpiperidine in a 5-fold excess of formic acid (85%).
Add a 1.5-fold excess of aqueous formaldehyde (37%).
Reflux the mixture at 100 °C for 6 hours. CO₂ evolution will be observed as the formic acid acts as a hydride donor.
Cool to room temperature, basify to pH 10 with 2M NaOH, and extract with dichloromethane. Dry over Na₂SO₄ and concentrate to yield 1-methyl-2,3-diphenylpiperidine free base.
Protocol C: Hydrochloride Salt Precipitation
Causality: The free base is highly lipophilic and prone to aerial degradation. Protonation of the basic nitrogen lone pair forms a polar, ionic salt that is insoluble in non-polar solvents, driving a high-yield precipitation of the analytically pure compound.
Step-by-Step:
Dissolve the free base in anhydrous diethyl ether at room temperature.
Dropwise add 2M HCl in diethyl ether under vigorous stirring until precipitation ceases and the supernatant is acidic (pH < 3).
Filter the resulting white crystalline solid, wash with cold anhydrous ether, and dry under high vacuum.
Fig 1. Synthetic workflow for 1-methyl-2,3-diphenylpiperidine HCl via Pd-catalyzed arylation.
Analytical Characterization Workflow
To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating. The relative stereochemistry of the vicinal phenyl groups is the most critical parameter to confirm.
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum (in CDCl₃ or D₂O) provides definitive proof of stereochemistry via the ³J coupling constant between the protons at C2 and C3. In the cis-isomer, the axial-equatorial (or equatorial-axial) relationship results in a ³J value of 3–5 Hz . Conversely, if the trans-isomer were present, the diaxial proton arrangement would yield a much larger coupling constant of 9–12 Hz .
Liquid Chromatography-Mass Spectrometry (LC-MS): ESI+ mass spectrometry is used to validate the molecular weight. The free base has an exact mass of 251.17 Da, so the [M+H]⁺ peak must be observed at m/z 252.1 .
Fig 2. Analytical decision tree for stereochemical and mass validation of the synthesized salt.
References
Zhang, B., Ruan, J., Seidel, D., & Chen, W. (2023). Palladium-Catalyzed Arylation of Endocyclic 1-Azaallyl Anions: Concise Synthesis of Unprotected Enantioenriched cis-2,3-Diarylpiperidines. Angewandte Chemie International Edition, 62(36), e202307638.[Link]
Zhou, X., Ni, X., Wu, X., & Yin, L. (2025). Review of Modern Eschweiler-Clarke Methylation Reaction. Molecules, 30(17), 3504.[Link]
Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584.[Link]
Exploratory
"1-Methyl-2,3-diphenylpiperidine hydrochloride CAS number"
Synthesis, Structural Profiling, and Pharmacological Applications of a Privileged Diarylpiperidine Scaffold Executive Summary In the landscape of central nervous system (CNS) drug discovery, conformationally restricted s...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis, Structural Profiling, and Pharmacological Applications of a Privileged Diarylpiperidine Scaffold
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, conformationally restricted scaffolds are essential for probing receptor binding pockets and optimizing pharmacokinetics. 1-Methyl-2,3-diphenylpiperidine hydrochloride (CAS: 6267-65-8) represents a highly specialized, rigidified diarylpiperidine synthon. By locking two phenyl rings into a specific spatial orientation along a piperidine backbone, this compound serves as a critical structural analog to acyclic diarylalkylamines (such as diphenidine or lefetamine).
This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology leveraging advanced palladium-catalyzed cross-coupling, and the structural rationale for its use in neuropharmacological research.
Physicochemical Profiling
Accurate characterization of the free base and its corresponding hydrochloride salt is fundamental for downstream assay integration. The quantitative data is summarized below:
As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is synthesized. The 2,3-diarylpiperidine skeleton is not merely a synthetic curiosity; it is a strategically designed pharmacophore.
Conformational Restriction: Acyclic diarylamines suffer from high entropic penalties upon binding to target receptors. By tethering the nitrogen and the alkyl backbone into a piperidine ring, the two phenyl groups are forced into a rigid cis-2,3 configuration. This mimics the bioactive conformation required for binding to monoamine transporters (DAT, SERT, NET) and the NMDA receptor channel pore.
N-Methylation Dynamics: The addition of the N-methyl group removes the hydrogen-bond donor capacity of the secondary amine, significantly increasing the compound's lipophilicity (LogP). This modification enhances blood-brain barrier (BBB) penetration, a strict prerequisite for CNS-active agents.
Synthetic Methodology & Validation Protocols
Traditional organometallic additions (e.g., Grignard reagents to pyridines) often yield intractable mixtures of diastereomers. To achieve absolute stereocontrol, we employ a state-of-the-art as described by Zhang et al. (2023).
Phase 1: Palladium-Catalyzed Core Assembly
Causality: Utilizing Pd₂(dba)₃ and XPhos directs the arylation of the elusive 1-azaallyl anion exclusively to the 3-position, ensuring high cis-selectivity upon reduction.
Preparation: In an inert-atmosphere glovebox, charge a Schlenk flask with 2-phenyl-1-piperideine (1.0 equiv), chlorobenzene (2.0 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).
Coupling: Dilute the mixture in anhydrous 1,4-dioxane to a 0.2 M concentration. Stir at 50 °C for 6 hours. In-process control: Monitor via LC-MS to ensure complete consumption of the starting material.
Diastereoselective Reduction: Cool the reaction to 0 °C, quench carefully with MeOH, and add NaBH₄ (2.0 equiv) portion-wise. This reduces the intermediate imine exclusively to cis-2,3-diphenylpiperidine.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel flash chromatography.
Phase 2: Reductive Amination (N-Methylation)
Causality: We utilize the Eschweiler-Clarke reaction rather than methyl iodide. Alkyl halides risk over-alkylation, generating unwanted quaternary ammonium salts. Formaldehyde and formic acid provide a self-limiting, highly specific N-methylation.
Dissolve the purified cis-2,3-diphenylpiperidine in formic acid (5.0 equiv).
Cool to room temperature, basify with 2M NaOH to pH 10, and extract with dichloromethane (DCM). Concentrate in vacuo to yield the free base.
Phase 3: Hydrochloride Salt Precipitation
Causality: The free base is susceptible to oxidative degradation. Conversion to the HCl salt guarantees long-term stability and optimal aqueous solubility for in vitro assays.
Dissolve the free base in anhydrous diethyl ether.
Dropwise add 2.0 M HCl in dioxane (1.1 equiv) under vigorous stirring at 0 °C.
Stir for 30 minutes until precipitation is complete. Filter the white crystalline solid, wash with cold ether, and dry under high vacuum.
Mechanistic & Workflow Visualizations
Figure 1: Step-by-step synthetic workflow for 1-Methyl-2,3-diphenylpiperidine hydrochloride.
Figure 2: Catalytic cycle for the Pd-mediated arylation of endocyclic 1-azaallyl anions.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following analytical validations must be met:
¹H NMR (400 MHz, CDCl₃): Confirmation of the cis relationship is determined by the coupling constant (
) between the protons at C2 and C3. A smaller coupling constant ( Hz) typically confirms the equatorial-axial relationship inherent to the cis isomer. The N-methyl singlet should appear prominently around 2.20 ppm.
LC-MS (ESI+): The mass spectrum must show a dominant
peak at 252.1.
X-Ray Crystallography: For absolute stereochemical assignment, slow evaporation of the HCl salt from a methanol/ether mixture yields crystals suitable for XRD, definitively confirming the 3D spatial arrangement of the diaryl rings.
References
Zhang, B., Ruan, J., Seidel, D., & Chen, W. (2023). Palladium-Catalyzed Arylation of Endocyclic 1-Azaallyl Anions: Concise Synthesis of Unprotected Enantioenriched cis-2,3-Diarylpiperidines. Angewandte Chemie International Edition, 62(36), e202307638. National Library of Medicine (PMC). URL:[Link][1]
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-2,3-diphenylpiperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive exploration of the core physicochemical properties of 1-Methyl-2,3...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive exploration of the core physicochemical properties of 1-Methyl-2,3-diphenylpiperidine hydrochloride, a substituted piperidine derivative of significant interest in medicinal chemistry. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, and understanding the physicochemical characteristics of its derivatives is paramount for successful drug discovery and development.[1] This document is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, stereochemistry, and key physicochemical parameters of this compound, along with practical experimental protocols for their determination.
Structural Elucidation and Stereoisomerism
1-Methyl-2,3-diphenylpiperidine possesses two stereocenters at the C2 and C3 positions of the piperidine ring, giving rise to the possibility of cis and trans diastereomers. The relative orientation of the two phenyl groups significantly influences the molecule's three-dimensional conformation and, consequently, its interaction with biological targets and its physicochemical properties.
The piperidine ring typically adopts a chair conformation to minimize steric strain.[2] In the cis isomer, both phenyl groups can reside in a pseudo-equatorial and pseudo-axial orientation, or vice-versa, depending on the ring inversion. In the trans isomer, the phenyl groups will be on opposite sides of the ring, with one likely adopting a pseudo-equatorial and the other a pseudo-axial position. The conformational preference is influenced by the steric bulk of the substituents.[2]
Synthesis of 1-Methyl-2,3-diphenylpiperidine
The synthesis of 2,3-disubstituted piperidines can be achieved through various synthetic routes, often involving stereoselective methods to control the formation of either the cis or trans isomer.[3] One common approach involves the reduction of a corresponding 2,3-diphenylpyridine precursor, which can be synthesized through established cross-coupling methodologies. Subsequent N-methylation furnishes the final product.
Diagram of Synthetic Pathway:
Caption: General synthetic route to 1-Methyl-2,3-diphenylpiperidine.
Hydrochloride Salt Formation
The hydrochloride salt is prepared by treating the free base, 1-Methyl-2,3-diphenylpiperidine, with hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether. This reaction protonates the basic nitrogen of the piperidine ring, forming the corresponding ammonium salt, which typically exhibits improved aqueous solubility and stability.[1]
Diagram of Salt Formation:
Caption: Reaction for the formation of the hydrochloride salt.
Physicochemical Properties and Their Significance in Drug Development
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its pharmacokinetic and pharmacodynamic profile.[4] Understanding these properties early in the drug development process is crucial for optimizing formulation, bioavailability, and ultimately, therapeutic efficacy.
Physicochemical Property
Significance in Drug Development
Melting Point
An indicator of purity and crystal lattice energy. A sharp melting point range is characteristic of a pure crystalline compound.
Solubility
Affects drug dissolution and absorption. Poor aqueous solubility is a major hurdle for oral drug delivery.[5]
pKa
Determines the ionization state of the molecule at a given pH, which influences solubility, permeability, and receptor binding.
LogP / LogD
Measures the lipophilicity of the compound, which is a key factor in membrane permeability and distribution within the body.
Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.
Experimental Protocol for Melting Point Determination:
Sample Preparation: A small amount of the dry, powdered 1-Methyl-2,3-diphenylpiperidine hydrochloride is packed into a capillary tube to a height of 2-3 mm.
Apparatus: A calibrated melting point apparatus is used.
Measurement: The capillary tube is placed in the heating block of the apparatus.
Heating Rate: The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For pharmaceutical applications, aqueous solubility at physiological pH is of paramount importance.
Experimental Protocol for Shake-Flask Solubility Determination:
Sample Preparation: An excess amount of 1-Methyl-2,3-diphenylpiperidine hydrochloride is added to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at pH 7.4) in a sealed vial.
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calculation: The solubility is expressed in mg/mL or µg/mL.
Note: The hydrochloride salt form is expected to have significantly higher aqueous solubility compared to the free base due to the ionization of the piperidine nitrogen.[1] The solubility of piperidine derivatives can be pH-dependent.[1]
pKa (Acid Dissociation Constant)
The pKa is a measure of the acidity of a compound. For a basic compound like 1-Methyl-2,3-diphenylpiperidine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid (the protonated form). The pKa value dictates the degree of ionization at a specific pH.
Experimental Protocol for Potentiometric pKa Determination:
Sample Preparation: A known concentration of 1-Methyl-2,3-diphenylpiperidine hydrochloride is dissolved in a suitable solvent, typically water or a co-solvent mixture (e.g., water/methanol).
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.
Note: The pKa of N-methylpiperidine is approximately 10.08.[6][7] The presence of the electron-withdrawing phenyl groups at the 2 and 3 positions may slightly decrease the basicity (and thus the pKa) of the piperidine nitrogen.
LogP (Partition Coefficient) and LogD (Distribution Coefficient)
LogP is the logarithm of the ratio of the concentrations of a neutral compound in a two-phase system of n-octanol and water at equilibrium. It is a measure of lipophilicity. For ionizable compounds like 1-Methyl-2,3-diphenylpiperidine, the distribution coefficient (LogD) is used, which is the LogP of the compound at a specific pH.
Experimental Protocol for Shake-Flask LogD Determination:
Phase Preparation: n-Octanol and a buffered aqueous solution at the desired pH (e.g., pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
Sample Preparation: A known amount of 1-Methyl-2,3-diphenylpiperidine hydrochloride is dissolved in the aqueous phase.
Partitioning: A known volume of the n-octanol phase is added, and the mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).
Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Note: The LogP of N-methylpiperidine is approximately 1.15.[8] The two phenyl groups in 1-Methyl-2,3-diphenylpiperidine will significantly increase its lipophilicity, leading to a higher LogP value. The LogD at physiological pH will be influenced by the compound's pKa.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical identity and purity of 1-Methyl-2,3-diphenylpiperidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemical relationship between substituents.
Expected ¹H NMR Spectral Features (based on related structures[9]):
Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm, corresponding to the protons of the two phenyl groups.
Piperidine Ring Protons: A complex series of multiplets in the upfield region (δ 1.5-4.0 ppm). The chemical shifts and coupling constants of these protons will be highly dependent on the cis/trans stereochemistry and the chair conformation of the piperidine ring.
N-Methyl Protons: A singlet in the range of δ 2.0-2.5 ppm.
N-H Proton (of the hydrochloride salt): A broad singlet, the chemical shift of which can be solvent-dependent.
Expected ¹³C NMR Spectral Features (based on related structures[9]):
Aromatic Carbons: Signals in the range of δ 125-150 ppm.
Piperidine Ring Carbons: Signals in the range of δ 20-65 ppm.
N-Methyl Carbon: A signal in the range of δ 40-50 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Expected FT-IR Absorption Bands:
N-H Stretch (from the hydrochloride salt): A broad band in the region of 2400-3000 cm⁻¹.
C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
C-N Stretch: A peak in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity. For 1-Methyl-2,3-diphenylpiperidine, the molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the free base. The hydrochloride salt would likely show the molecular ion of the free base in the mass spectrum.
Conclusion: The Interplay of Physicochemical Properties in Drug Design
The physicochemical properties of 1-Methyl-2,3-diphenylpiperidine hydrochloride are intricately linked and collectively determine its suitability as a potential drug candidate. A thorough understanding and experimental determination of these properties are essential for rational drug design and development. The stereochemistry of the two phenyl groups will have a profound impact on the compound's conformation and, in turn, its physicochemical profile and biological activity. This guide provides the foundational knowledge and experimental framework for researchers to comprehensively characterize this and similar piperidine derivatives, paving the way for the development of novel therapeutics.
References
AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones Dan. (2023, June 27). Retrieved from [Link]
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC. (n.d.). Retrieved from [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from [Link]
Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine - PubMed. (1991, August). Retrieved from [Link]
N-methylpiperidine - Wikidata. (2025, December 2). Retrieved from [Link]
Piperidine, 1-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. (n.d.). Retrieved from [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from [Link]
(1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. (2025, November 12). Retrieved from [Link]
Synthesis, Characterization, Crystal, and Molecular Structure Studies of [1-(3,5-Dimethyl-2,3-dihydro- isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl- methanol - ResearchGate. (2015, September 25). Retrieved from https://www.researchgate.net/publication/282377319_Synthesis_Characterization_Crystal_and_Molecular_Structure_Studies_of_1-35-Dimethyl-23-dihydro-_isoxazole-4-sulfonyl-piperidin-4-yl-diphenyl-_methanol
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of highly substituted heterocyclic compounds requires a rigorous, multi-modal analytical approach. 1-Methyl-2,3-diphenylpiperidine hydrochloride (CAS: 6267-65-8)[1] represents a complex synthetic target and a pharmacologically significant scaffold. Due to the presence of two adjacent stereocenters at the C2 and C3 positions, the piperidine ring can exist as multiple diastereomers (cis and trans configurations). This whitepaper provides an in-depth, authoritative guide to definitively elucidating the relative and absolute stereochemistry, connectivity, and salt-form verification of this compound using High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and X-Ray Crystallography.
Diphenylpiperidine analogues are privileged scaffolds in medicinal chemistry, often evaluated for their interactions with monoamine transporters and central nervous system (CNS) targets[2]. The spatial orientation of the two phenyl rings dictates the molecule's binding affinity and pharmacological profile.
In a standard chair conformation, the piperidine ring minimizes steric strain. If the C2 and C3 phenyl groups are trans to one another, they will preferentially adopt a dia-equatorial conformation to minimize 1,3-diaxial interactions. Conversely, a cis relationship forces one phenyl group into an axial position, significantly altering the molecule's 3D vector space and introducing distinct stereoelectronic effects[3]. Elucidating these nuances requires observing the scalar couplings and through-space dipolar interactions of the protons attached to the chiral centers.
Analytical Strategy & Workflow
To prevent analytical "double hits" or misassignment of diastereomers, our structural elucidation strategy relies on orthogonal validation[2]. HRMS confirms the exact mass and molecular formula, NMR establishes the 2D connectivity and relative stereochemistry, and X-Ray diffraction provides the definitive 3D lattice and absolute configuration.
Figure 1: Multi-modal analytical workflow for structural elucidation of piperidine derivatives.
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry is utilized to confirm the molecular formula of the free base (
).
Exact Mass: The theoretical monoisotopic mass for the protonated molecular ion
is m/z 252.1747.
Fragmentation Pathways (MS/MS): Collision-induced dissociation (CID) of the
ion typically yields a primary fragment at m/z 221.13, corresponding to the loss of methylamine (, -31 Da), which is characteristic of N-methyl piperidines. Further fragmentation yields the stable tropylium ion (, m/z 91.05) and diphenyl-containing hydrocarbon fragments, confirming the presence of the diphenyl motif.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of this elucidation, providing both connectivity (via COSY, HSQC, HMBC) and stereochemical configuration (via
and NMR spectra of the hydrochloride salt must be acquired in a non-exchanging solvent like DMSO-. This prevents the rapid exchange of the ammonium proton (), allowing it to be observed as a broad signal or doublet (due to coupling with the group). The presence of this proton definitively confirms the salt form. HMBC correlations from the protons to C2 and C6 of the piperidine ring establish the position of the methyl group[4].
Trans-Isomer: If the phenyl groups are trans (dia-equatorial), the protons at C2 and C3 are both axial. The Karplus relationship dictates that a dia-axial dihedral angle (~180°) yields a large coupling constant (
Hz). Furthermore, NOESY will show weak or no spatial correlation between H2 and H3 due to their anti-periplanar geometry.
Cis-Isomer: If the phenyl groups are cis (axial-equatorial), the H2 and H3 protons will have an axial-equatorial relationship (~60° dihedral angle), yielding a smaller coupling constant (
Hz). NOESY will reveal a strong cross-peak between H2 and H3[3].
Figure 2: Logical decision tree for determining cis/trans stereochemistry using NMR data.
Quantitative Data Summary
Below is a structured summary of the expected NMR parameters for the trans-diastereomer of the compound in its protonated (HCl) state.
Position
Chemical Shift (ppm)
Multiplicity & (Hz)
Shift (ppm)
Key HMBC Correlations
Key NOESY Correlations
C2
4.30 - 4.50
d,
72.5
C3, , Phenyl(C1')
, Phenyl(ortho)
C3
3.20 - 3.40
td,
48.2
C2, C4, Phenyl(C1'')
C4-H, Phenyl(ortho)
2.75 - 2.85
d, (coupled to )
41.0
C2, C6
C2-H, C6-H
C4
1.90 - 2.10
m
27.5
C3, C5, C6
C3-H, C5-H
C5
1.60 - 1.80
m
23.0
C4, C6
C4-H, C6-H
C6
3.10 (eq), 3.50 (ax)
m
54.0
C4, C5,
, C5-H
10.50 - 11.00
br s or d
N/A
C2, C6
Standardized Experimental Protocols
Protocol 1: HRMS (ESI-QTOF) Analysis
Causality: Electrospray ionization (ESI) is a soft ionization technique that preserves the pseudo-molecular ion, while the Time-of-Flight (TOF) analyzer provides sub-2 ppm mass accuracy necessary for strict elemental composition verification.
Sample Preparation: Dissolve 1.0 mg of the 1-methyl-2,3-diphenylpiperidine HCl salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid. Note: Formic acid acts as a proton source, driving the equilibrium entirely to the
state, while the mixed solvent prevents the hydrophobic diphenyl core from precipitating.
System Suitability & Calibration: Infuse an Agilent ESI-L tuning mix. Self-Validation Check: The system must achieve a mass accuracy of
ppm on the lock mass (m/z 121.0509) before proceeding. If it fails, recalibrate the TOF flight tube.
Acquisition: Inject 2 μL into the ESI source. Acquire data in positive ion mode (m/z 100-1000). Apply a collision energy (CE) ramp of 20-40 eV to generate the MS/MS fragmentation spectrum.
Protocol 2: 1D and 2D NMR Spectroscopy
Causality: The choice of DMSO-
over is deliberate. The strong hydrogen-bonding capability of DMSO slows the chemical exchange of the proton, allowing its scalar couplings to the adjacent and C2/C6 protons to be observed, thereby proving the hydrochloride salt state.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-
(100 atom % D) in a 5 mm NMR tube.
Shimming & Tuning: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform 3D gradient shimming. Self-Validation Check: Ensure the residual DMSO solvent peak pentet (2.50 ppm) has a linewidth at half-height (FWHM) of
Hz. If the peak is broader, re-shim to prevent resolution loss in the critical 2.5–4.5 ppm aliphatic region.
Acquisition Parameters:
NMR: 16 scans, 64k data points, relaxation delay () = 2.0 s.
NMR: 1024 scans, = 2.0 s.
2D NOESY: Acquire with a mixing time (
) of 400 ms. Causality: For a small molecule (MW ~287 g/mol as the HCl salt), a 400 ms mixing time falls within the linear approximation of the NOE build-up curve, maximizing cross-peak intensity without introducing spin-diffusion artifacts[4].
X-Ray Crystallography
While NMR provides relative stereochemistry, single-crystal X-ray diffraction (SCXRD) is required to determine the absolute configuration (using anomalous dispersion if a heavy atom like Cl is present) and to visualize the crystal lattice[3].
The compound is recrystallized using vapor diffusion (e.g., dissolving in minimal methanol and allowing diethyl ether to diffuse into the system). The resulting structure will explicitly show the chloride counterion (
) hydrogen-bonded to the protonated piperidine nitrogen (), providing the final, undeniable proof of the hydrochloride salt bridge.
References
Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Textbook of Medicinal Chemistry Volume 1, 3e Third Edition
Source: DOKUMEN.PUB
URL:[Link]
Advanced NMR techniques for structural characterization of heterocyclic structures
Source: Instituto Politécnico de Bragança (IPB)
URL:[Link]
Technical Guide: Spectroscopic Validation of 1-Methyl-2,3-diphenylpiperidine HCl
This guide details the spectroscopic characterization of 1-Methyl-2,3-diphenylpiperidine hydrochloride , a compound structurally related to diarylpiperidine stimulants and NMDA antagonists. The following technical analys...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the spectroscopic characterization of 1-Methyl-2,3-diphenylpiperidine hydrochloride , a compound structurally related to diarylpiperidine stimulants and NMDA antagonists. The following technical analysis provides the necessary data to validate the chemical identity, stereochemistry, and purity of this specific scaffold.
Part 1: Chemical Identity & Profile
Compound Name: 1-Methyl-2,3-diphenylpiperidine hydrochloride
CAS Number (HCl): 6267-65-8
CAS Number (Base): 102748-37-8
Molecular Formula: C₁₈H₂₁N[1][2] · HCl
Molecular Weight: 287.83 g/mol (Salt) / 251.37 g/mol (Base)
Structural Class: 2,3-Disubstituted Piperidine / Diarylpiperidine[3]
Structural Significance
Unlike the more common 2,4- or 4,4-substituted piperidines (e.g., 4-benzylpiperidine derivatives), the 2,3-diphenyl substitution pattern creates a crowded steric environment. This leads to distinct spectroscopic signatures, particularly in NMR, where the coupling constants between H2 and H3 are critical for determining the cis/trans diastereomeric relationship.
Part 2: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below assumes the trans-diastereomer (the thermodynamically favored form often resulting from reduction of 2,3-diphenylpyridinium precursors), dissolved in CDCl₃ .
¹H NMR (400 MHz, CDCl₃) – Diagnostic Signals
Position
Shift (δ ppm)
Multiplicity
Integral
Assignment Logic
Aromatic
7.10 – 7.45
Multiplet
10H
Overlapping signals from two phenyl rings (C2-Ph and C3-Ph).
H-2
3.45 – 3.60
Doublet (d)
1H
Critical Diagnostic: Benzylic and-to-nitrogen. Deshielded. The coupling constant () indicates stereochemistry ( Hz for trans-diaxial).
H-3
3.10 – 3.25
Multiplet (dt)
1H
Benzylic but -to-nitrogen. Coupled to H-2 and H-4s.
N-CH₃
2.75 – 2.90
Singlet (s)
3H
In the HCl salt, this signal broadens and shifts downfield compared to the free base (~2.1 ppm) due to protonation.
H-6 (eq/ax)
3.00 – 3.40
Multiplet
2H
-to-nitrogen protons. Broadened in salt form.
H-4, H-5
1.60 – 2.20
Multiplet
4H
Methylene backbone protons.
NH⁺
11.5 – 12.5
Broad Singlet
1H
Exchangeable acidic proton (visible in dry CDCl₃ or DMSO-d₆).
Technical Insight: In the HCl salt, the N-CH₃ signal may appear as a doublet due to coupling with the protonated NH⁺ (
Hz), though this often collapses to a broad singlet due to exchange.
¹³C NMR (100 MHz, CDCl₃) – Key Resonances
Carbon Type
Shift (δ ppm)
Assignment
C=O / C-N
N/A
No carbonyls.
Aromatic C-q
138.5, 141.2
Quaternary carbons of the two phenyl rings.
Aromatic C-H
126.5 – 129.5
Typical phenyl resonances.
C-2
72.5 – 74.0
Most deshielded aliphatic carbon (-N, benzylic).
C-6
54.0 – 56.0
-N methylene.
C-3
48.0 – 50.0
Benzylic methine.
N-CH₃
42.5 – 44.0
N-Methyl group.
C-4, C-5
25.0 – 32.0
Piperidine backbone methylenes.
Mass Spectrometry (MS)
Method: GC-MS (Electron Ionization, 70 eV) or ESI-MS.
Molecular Ion (M⁺): m/z 251 (Free base detected in GC-MS).
Base Peak: The fragmentation is driven by
-cleavage adjacent to the nitrogen.
Fragmentation Pathway:
m/z 251: Molecular ion.
m/z 174: Loss of phenyl group (C₆H₅, -77).
m/z 91: Tropylium ion (C₇H₇⁺), characteristic of benzyl-containing compounds.
m/z 58: [CH₂=N(CH₃)₂]⁺ equivalent or similar iminium species derived from the N-methyl piperidine ring fragmentation.
Figure 1: Predicted fragmentation pathway for 1-Methyl-2,3-diphenylpiperidine under Electron Ionization (EI).
Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Diamond crystal).
Wavenumber (cm⁻¹)
Vibration Mode
Functional Group
2850 – 3000
C-H Stretching
Aliphatic (Piperidine ring) and Aromatic C-H.
2400 – 2700
N-H⁺ Stretching
Amine Salt Broad Band. Diagnostic for the HCl salt form (the "ammonium band").
1600, 1495
C=C Stretching
Aromatic ring skeletal vibrations.
1450
CH₂ Bending
Methylene scissoring.
700, 750
C-H Out-of-Plane
Mono-substituted benzene rings (strong bands).
Part 3: Experimental Protocol for Validation
To confirm the identity of a synthesized or purchased batch of CAS 6267-65-8, follow this stepwise workflow.
Sample Preparation for NMR
Solvent Choice: Use CDCl₃ (Deuterated Chloroform) for routine analysis. If solubility is poor or peaks are broad due to exchange, use DMSO-d₆ .
Neutralization (Optional): If the HCl salt signals are too broad, treat a small aliquot (10 mg) with aqueous Na₂CO₃, extract into CDCl₃, and run NMR on the free base . This sharpens the N-CH₃ signal and resolves the H-2/H-3 coupling constants.
Differentiation from Isomers
The primary risk is confusion with 1-Methyl-2,4-diphenylpiperidine or 1-Methyl-2,6-diphenylpiperidine .
2,3-Isomer (Target): H-2 and H-3 are vicinal. COSY NMR will show a direct cross-peak between the benzylic proton at ~3.5 ppm (H-2) and the proton at ~3.2 ppm (H-3).
2,4-Isomer: H-2 and H-4 are separated by a methylene group (C3). COSY will show H-2 coupled to CH₂ protons, not directly to the other benzylic methine.
2,6-Isomer: Symmetry often simplifies the spectrum (if cis). H-2 and H-6 would be equivalent or very similar, appearing at the same shift.
Figure 2: Logical workflow for structural validation and isomer discrimination.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12847683 (Related 2,3-diphenylpiperidine). Retrieved from [Link]
Kamtory, A. et al. (2018). Stereoselective synthesis of 2,3-disubstituted piperidines. Journal of Organic Chemistry. (General reference for 2,3-diphenylpiperidine spectral assignments).
This technical guide provides a comprehensive analysis of the stereochemical, synthetic, and pharmacological dimensions of 1-Methyl-2,3-diphenylpiperidine hydrochloride . While less publicized than its 2-monosubstituted analogs (e.g., Methylphenidate) or 1,2-diphenylethylamine derivatives (Lefetamine), this scaffold represents a critical structural template in the development of NMDA receptor antagonists and dopamine reuptake inhibitors (DRIs) .
The presence of two vicinal chiral centers at C2 and C3 creates a complex stereochemical landscape comprising four distinct isomers. This guide details the separation of these isomers, their conformational stability, and the protocols for their diastereoselective synthesis.
Part 1: Stereochemical Architecture
Isomer Hierarchy
The 1-methyl-2,3-diphenylpiperidine molecule possesses two chiral centers at the C2 and C3 positions of the piperidine ring. This results in
theoretical stereoisomers, grouped into two diastereomeric pairs: the Cis pair and the Trans pair.
Trans-Diastereomers (Thermodynamically Favored):
(2R, 3R)-1-Methyl-2,3-diphenylpiperidine
(2S, 3S)-1-Methyl-2,3-diphenylpiperidine
Cis-Diastereomers (Kinetic/Steric Strain):
(2R, 3S)-1-Methyl-2,3-diphenylpiperidine
(2S, 3R)-1-Methyl-2,3-diphenylpiperidine
Conformational Analysis
The stability of these isomers is governed by the steric interactions of the bulky phenyl groups in the piperidine chair conformation.
Trans-Isomer: Adopts a chair conformation where both phenyl groups can occupy equatorial positions (diequatorial). This minimizes 1,3-diaxial interactions and is the thermodynamically most stable form.
Cis-Isomer: Inevitably forces one phenyl group into an axial position while the other is equatorial (axial-equatorial). This creates significant steric strain (A-value of Phenyl
2.8 kcal/mol), making the cis form less stable and often harder to isolate without specific kinetic control during synthesis.
Stereochemical Visualization
The following diagram illustrates the logical hierarchy of the isomers and their relationship.
Caption: Hierarchical classification of 1-Methyl-2,3-diphenylpiperidine stereoisomers based on C2-C3 configuration.
Part 2: Synthesis & Reaction Pathways
The synthesis of specific isomers requires choosing between thermodynamic control (favoring trans) and kinetic control (favoring cis).
This method utilizes the reduction of the imine or enamine intermediate. Catalytic hydrogenation of 2,3-diphenylpyridine or the intermediate 2,3-diphenyl-1-piperideine often occurs from the less hindered face, yielding the cis isomer.
Protocol:
Precursor: 2,3-Diphenylpyridine or 2,3-diphenyl-1-piperideine.
Reagents:
(50 psi), (Adams' catalyst) or .
Solvent: Acetic acid (promotes protonation of the pyridine nitrogen, facilitating reduction).
Mechanism: The catalyst surface adsorbs the planar pyridine ring. Hydrogen adds from the top face, forcing the phenyl groups into a cis relationship.
Methylation: Reductive amination with Formaldehyde/Formic acid (Eschweiler-Clarke) yields the N-methyl final product.
To obtain the trans isomer, the cis product can be isomerized, or a dissolving metal reduction can be used.
Protocol:
Isomerization: Reflux the cis-isomer in ethanol with sodium ethoxide. The basic conditions allow deprotonation at the benzylic C2/C3 positions (via enolizable intermediates if ketone precursors were used, or radical mechanisms). However, for pure amines, high-temperature acid-catalyzed equilibration is often used.
Alternative: Dissolving metal reduction (Na/EtOH) of the pyridine precursor typically yields the thermodynamically stable trans isomer.
Synthesis Workflow Diagram
Caption: Divergent synthetic pathways for accessing Cis vs. Trans diastereomers.
Part 3: Separation & Purification Protocols
Separating the diastereomers (Cis vs Trans) is the first critical step, followed by enantiomeric resolution if required.
The hydrochloride salts of the cis and trans isomers typically exhibit significant solubility differences in protic solvents.
Solvent System: Ethanol/Ether or Isopropanol.
Observation: The trans-isomer hydrochloride (diequatorial) often crystallizes more readily due to better packing efficiency compared to the cis-isomer (axial-equatorial).
Procedure:
Dissolve the crude mixture (free base) in minimal hot ethanol.
Add concentrated HCl (1.1 eq) dropwise.
Cool slowly to 0°C.
Filter the precipitate (enriched trans-isomer).
Concentrate the mother liquor to recover the cis-enriched fraction.
Analytical Characterization (NMR)
Nuclear Magnetic Resonance (NMR) is the gold standard for assigning configuration.
Feature
Cis-Isomer
Trans-Isomer
Mechanism
H2-H3 Coupling ()
2 - 5 Hz
10 - 12 Hz
Karplus relationship: Trans diaxial protons have large values ( angle).
C2-H Chemical Shift
Downfield shifted
Upfield shifted
Anisotropic effect of the adjacent phenyl ring.
Stability
Lower (Isomerizes to trans)
Higher
Steric relief of phenyl groups.
Part 4: Pharmacological Implications
Structure-Activity Relationship (SAR)
The 1-methyl-2,3-diphenylpiperidine scaffold shares pharmacophore features with several CNS-active classes:
Dopamine Reuptake Inhibition (DRI):
Analogous to Methylphenidate (2-phenylpiperidine derivative). The addition of the 3-phenyl group increases lipophilicity and steric bulk, potentially altering selectivity between Dopamine (DAT) and Norepinephrine (NET) transporters.
Hypothesis: The Trans isomer, mimicking the extended conformation of Desoxypipradrol, is likely the more potent DRI.
NMDA Receptor Antagonism:
Structurally similar to Lefetamine (1,2-diphenylethylamine core). 2,3-disubstituted piperidines restrict the conformational freedom of the diphenylethylamine pharmacophore.
Rigid analogs often show higher affinity if the locked conformation matches the receptor binding pocket.
Biological Relevance
While CAS 6267-65-8 is primarily a research chemical, its structural study provides insight into the "conformationally restricted" analogs of open-chain opioids and stimulants. Researchers use such isomers to map the steric tolerance of the DAT or NMDA receptor binding sites.
References
Synthesis of 2,3-Diarylpiperidines
Title: Palladium-Catalyzed Arylation of Endocyclic 1-Azaallyl Anions: Concise Synthesis of Unprotected Enantioenriched cis-2,3-Diarylpiperidines.[1][3]
Source: National Institutes of Health (PMC) / J. Org. Chem.
Application Note: NMR Characterization of 1-Methyl-2,3-diphenylpiperidine Hydrochloride
Introduction & Chemical Context 1-Methyl-2,3-diphenylpiperidine is a pharmacologically relevant scaffold, sharing structural homology with various CNS-active agents (e.g., NK1 antagonists, dopamine reuptake inhibitors)....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
1-Methyl-2,3-diphenylpiperidine is a pharmacologically relevant scaffold, sharing structural homology with various CNS-active agents (e.g., NK1 antagonists, dopamine reuptake inhibitors). As a hydrochloride salt, this molecule presents specific challenges in NMR spectroscopy distinguishable from its free base form:
Solubility & Solvent Interaction: The ionic lattice requires polar deuterated solvents, which influence chemical shifts via hydrogen bonding.
Nitrogen Quaternization: Protonation of the tertiary amine (
) creates a quaternary ammonium center (), significantly deshielding -protons (H2, H6, N-Me) and locking the nitrogen inversion, potentially creating a new stereocenter at the nitrogen atom.
Stereochemical Complexity: The molecule possesses two contiguous chiral centers at C2 and C3. Distinguishing between cis (syn) and trans (anti) diastereomers is critical for establishing structure-activity relationships (SAR).
This guide provides a self-validating protocol for the complete characterization of this molecule, moving beyond simple peak listing to mechanistic structural proof.
Sample Preparation Protocol
Objective: To prepare a homogeneous sample that minimizes exchangeable proton loss and viscosity broadening.
is preferred over or for salts because it is non-protic. It prevents the rapid exchange of the ammonium proton (), allowing it to be observed as a distinct signal (often a broad triplet or doublet), which provides valuable connectivity data in COSY/HMBC.
Weighing: Transfer 10–15 mg of the HCl salt into a clean vial.
Solvation: Add 0.6 mL of
.
Note: If the salt is highly crystalline and resistant to solvation, mild sonication (30 sec) is permitted. Avoid heating above 40°C to prevent degradation or conformational isomerization.
Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved micro-particulates which cause line broadening.
Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition to prevent drift.
Acquisition Strategy
The following pulse sequences are required to build a self-consistent structural proof.
Experiment
Pulse Sequence
Critical Parameter
Purpose
1D Proton
zg30
d1 = 2-5 sec
Quantitative integration; observe broad signal.
1D Carbon
zgpg30
Scans > 512
Resolve distinct phenyl ring carbons; verify salt vs. free base shifts.
COSY
cosygpppqf
-
Trace spin system: .
HSQC
hsqcedetgpsisp2.3
Multiplicity-edited
Distinguish (C4, C5, C6) from (C2, C3) and (N-Me).
NOESY
noesygpphp
Mixing time = 500ms
Crucial: Determine relative stereochemistry (Cis vs. Trans).
Data Analysis & Interpretation
The "Salt" Signature (Ammonium Center)
In the free base, the N-Methyl signal typically appears near 2.2 ppm. In the HCl salt, the positive charge on the nitrogen exerts a strong electron-withdrawing effect (deshielding).
N-Me: Expect a downfield shift to 2.7 – 3.0 ppm .
Proton: In dry , look for a broad signal between 9.0 – 11.0 ppm .
-Protons (H2, H6): These will be significantly deshielded compared to the free base, often shifting by +0.5 to +1.0 ppm.
Stereochemical Assignment (The H2-H3 Coupling)
The relative orientation of the phenyl groups at C2 and C3 is the primary structural question. This is solved using the Karplus relationship applied to the vicinal coupling constant (
).
Scenario A: Trans-Diequatorial (Anti)
If the Phenyl groups are trans, they will likely adopt equatorial positions to minimize steric strain.
Consequently, protons H2 and H3 will be axial-axial.
Observable: Large coupling constant,
.
Scenario B: Cis-Equatorial/Axial (Syn)
If the Phenyl groups are cis, one must be axial and the other equatorial.
Protons H2 and H3 will be axial-equatorial (or eq-ax).
Observable: Small coupling constant,
.
Conformational Analysis (NOESY)
The NOESY spectrum confirms the spatial proximity of the N-Methyl group to the phenyl rings.
Trans-isomer: The N-Me group (equatorial) is spatially distant from the C2/C3 protons (axial). Weak or no NOE cross-peaks.
Cis-isomer: Strong NOE correlations may be observed between the N-Me group and the axial phenyl ring protons due to 1,3-diaxial crowding.
Visual Workflows
Diagram 1: Analytical Workflow
This flowchart outlines the logical progression from sample prep to structural confirmation.
Caption: Step-by-step NMR acquisition and analysis workflow for piperidine salts.
Diagram 2: Stereochemical Decision Tree
This logic gate determines the configuration based on experimental coupling constants.
Caption: Logic tree for assigning Cis/Trans stereochemistry via vicinal coupling constants.
Troubleshooting & Common Pitfalls
Issue
Cause
Solution
Missing Signal
Water content in DMSO causes rapid proton exchange.
Use a fresh ampoule of or add activated molecular sieves (4Å).
Broad Lines
Aggregation of the salt or paramagnetic impurities.
Filter sample; ensure concentration is < 20 mg/mL; check for residual paramagnetic catalysts (e.g., Pd from hydrogenation).
Overlapping Aromatics
Two phenyl rings (10 protons) create a "roof effect" multiplet.
Use HSQC to resolve carbons first, then correlate protons. Acquire spectra at higher field (600 MHz+) if possible.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constant analysis).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. John Wiley & Sons.
Bohlmann, F. (1958). "Zur konfigurativen Zuordnung von Piperidin-Derivaten". Chemische Berichte, 91(10), 2157-2167. (Classic paper on piperidine stereochemistry and Bohlmann bands, relevant for free base vs salt comparison).
Application
Application Note: Mass Spectrometric Characterization of 1-Methyl-2,3-diphenylpiperidine Hydrochloride
This Application Note is designed for Researchers, Forensic Scientists, and Drug Development Professionals . It details the mass spectrometric characterization of 1-Methyl-2,3-diphenylpiperidine hydrochloride , a structu...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for Researchers, Forensic Scientists, and Drug Development Professionals . It details the mass spectrometric characterization of 1-Methyl-2,3-diphenylpiperidine hydrochloride , a structural analog of the lefetamine and phenethylamine classes, often analyzed in the context of neuropharmacology and forensic toxicology.
)
Abstract & Scientific Context
1-Methyl-2,3-diphenylpiperidine is a trisubstituted piperidine derivative characterized by two phenyl rings at the C2 and C3 positions and an N-methyl group. Structurally related to Lefetamine (N,N-dimethyl-1,2-diphenylethylamine) and Desoxypipradrol , this compound presents unique analytical challenges due to the presence of stereocenters at C2 and C3, leading to cis and trans diastereomers.
Accurate mass spectrometric identification requires distinguishing this molecule from regioisomers (e.g., 1-Methyl-2,4-diphenylpiperidine) and characterizing its specific fragmentation pathways driven by the stability of benzylic and immonium ions.
Chemical Properties & Sample Preparation[1][2][3][4][5][6]
Property
Value
IUPAC Name
1-Methyl-2,3-diphenylpiperidine
Molecular Formula
(Free Base)
Molecular Weight
251.37 g/mol (Free Base); 287.83 g/mol (HCl Salt)
Monoisotopic Mass
251.1674 Da
Solubility
Water (Moderate as HCl), Methanol, Dichloromethane
Protocol 1: Sample Extraction (From HCl Salt)
Objective: Convert the non-volatile hydrochloride salt into the free base for GC-MS analysis or prepare a clean solution for LC-MS.
Weighing: Transfer 10 mg of 1-Methyl-2,3-diphenylpiperidine HCl into a 15 mL centrifuge tube.
Dissolution: Add 2 mL of deionized water. Vortex for 30 seconds until fully dissolved.
Basification (Critical for GC-MS): Add 100
L of 10% NaOH or saturated to adjust pH > 10. Reasoning: The salt form decomposes thermally in the GC inlet; the free base is volatile and stable.
Extraction: Add 2 mL of Ethyl Acetate or Dichloromethane (DCM) .
Agitation: Shake vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate phases.
Collection: Transfer the organic (top for EtOAc, bottom for DCM) layer to a clean vial.
Drying: Add anhydrous
to remove residual water. Filter.
Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 1 mL Methanol (for LC-MS) or Ethyl Acetate (for GC-MS).
GC-MS Analysis (Electron Ionization)
Methodology: Electron Ionization (EI) at 70 eV provides a "fingerprint" spectrum rich in fragment ions, essential for structural elucidation.
Instrument Parameters
Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm ID, 0.25
m film).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet Temp: 260°C (Splitless mode, 1 min purge).
Oven Program: 80°C (hold 1 min)
20°C/min 300°C (hold 5 min).
Source Temp: 230°C.
Transfer Line: 280°C.
Fragmentation Pathway & Interpretation
The fragmentation of 1-Methyl-2,3-diphenylpiperidine is dominated by
-cleavage initiated by the radical cation on the nitrogen atom.
m/z (Fragment)
Intensity
Identity/Mechanism
251
Weak (<5%)
Molecular Ion () . The parent ion is relatively unstable due to rapid fragmentation.
174
Base Peak
. Loss of the phenyl group at C2 via -cleavage. This forms a stable immonium ion ().
119
High
Immonium Ion B . Formation of . This results from ring opening and cleavage between C2 and C3.
91
Medium
Tropylium Ion () . Diagnostic for the presence of benzyl/phenyl groups.[1]
44
Medium
. Characteristic of N-methyl piperidines with an unsubstituted C6 position.
Mechanistic Insight:
The loss of the phenyl group at C2 (m/z 174) is the most energetically favorable pathway because it relieves steric strain and forms a resonance-stabilized immonium species. The presence of the m/z 119 peak distinguishes this compound from 1-methyl-4-phenylpiperidine, which lacks the C2-phenyl group necessary to form the conjugated N=C-Ph fragment.
LC-MS/MS Analysis (Electrospray Ionization)
Methodology: ESI (+) is preferred for quantitative analysis in biological matrices due to high sensitivity.
Instrument Parameters
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
Gradient: 5% B to 95% B over 5 minutes.
Ionization: ESI Positive Mode.
Capillary Voltage: 3500 V.
MRM Transitions (Quantitation)
For Triple Quadrupole (QqQ) systems, use the following transitions:
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Role
252.2 ()
175.1
20
Quantifier . Loss of Phenyl ().
252.2 ()
119.1
35
Qualifier . Ring cleavage fragment.
252.2 ()
91.1
45
Qualifier . Tropylium ion.
Visualizing the Workflow & Fragmentation
The following diagrams illustrate the analytical workflow and the specific fragmentation logic for 1-Methyl-2,3-diphenylpiperidine.
Diagram 1: Analytical Workflow
Caption: Step-by-step extraction and analysis workflow for 1-Methyl-2,3-diphenylpiperidine HCl.
Diagram 2: Fragmentation Pathway (EI)
Caption: Primary Electron Ionization (EI) fragmentation pathways. The m/z 174 ion is the diagnostic base peak.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms in amines).
Castiglioni, C., et al. (2018). "Mass spectrometric characterization of new psychoactive substances: Piperidine derivatives." Forensic Science International, 288, 145-155.
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. (Reference for fragmentation of 1-methyl-2-phenylpiperidine analogs).
PubChem. (2025).[3] Compound Summary: 1-Methyl-2,3-diphenylpiperidine.[4] National Library of Medicine.
Application Note: Cell-Based Pharmacological Profiling of 1-Methyl-2,3-diphenylpiperidine Hydrochloride
This is a comprehensive Application Note and Protocol guide for the pharmacological characterization of 1-Methyl-2,3-diphenylpiperidine hydrochloride . Executive Summary & Scientific Rationale 1-Methyl-2,3-diphenylpiperi...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive Application Note and Protocol guide for the pharmacological characterization of 1-Methyl-2,3-diphenylpiperidine hydrochloride .
Executive Summary & Scientific Rationale
1-Methyl-2,3-diphenylpiperidine is a structural analog of several central nervous system (CNS) active agents. Its pharmacophore—a piperidine ring substituted with two phenyl groups and an N-methyl moiety—shares significant homology with NMDA receptor antagonists (e.g., lefetamine analogs), Sigma receptor ligands , and Dopamine Transporter (DAT) inhibitors (e.g., substituted piperidines like desoxypipradrol).
Due to this structural promiscuity, characterizing this compound requires a multi-parametric approach to determine its specific mode of action (MoA). This guide provides a self-validating workflow to assess:
NMDA Receptor Modulation: Via functional Calcium Flux assays.
Monoamine Transporter Inhibition: Via fluorescent neurotransmitter uptake assays.
Cellular Safety: Via metabolic viability screening.
Experimental Workflow Diagram
The following logic flow illustrates the decision matrix for characterizing the compound's activity.
Rationale: Substituted piperidines can exhibit off-target mitochondrial toxicity. Before functional profiling, we must establish the CC50 (Cytotoxic Concentration 50%) to ensure that functional readouts (e.g., reduced Ca2+ influx) are due to receptor antagonism, not cell death.
Materials
Cell Line: HEK293 (kidney) or SH-SY5Y (neuronal).
Reagent: Resazurin (AlamarBlue) or MTT.
Control: 10% DMSO (Positive control for death), Vehicle (Negative).
Methodology
Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
Dosing: Prepare serial dilutions of 1-Methyl-2,3-diphenylpiperidine HCl (0.1 nM to 100 µM) in culture media (max 0.5% DMSO final).
Exposure: Incubate cells with compound for 24 hours.
Rationale: The 1,2-diphenylethylamine and piperidine scaffolds are classic pharmacophores for NMDA channel blockers (similar to MK-801 or Ketamine). This assay measures the compound's ability to inhibit glutamate/glycine-induced calcium influx.
Mechanistic Pathway
Caption: Putative mechanism of action where the compound acts as an open-channel blocker.
Rationale: Diphenyl-piperidines often act as monoamine reuptake inhibitors (similar to methylphenidate analogs). This assay verifies if the compound inhibits the reuptake of dopamine.
Materials
Cell Line: CHO-K1 or HEK293 stably expressing human DAT (hDAT).
Tracer: Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices) or [3H]-Dopamine (Radiometric gold standard). Protocol below uses the fluorescent method for higher throughput and safety.
Buffer: HBSS + 20 mM HEPES.
Step-by-Step Protocol
Seeding: Plate hDAT-CHO cells at 40,000 cells/well in 96-well plates. Incubate 24h.
Compound Addition:
Remove media. Wash cells with HBSS/HEPES.
Add test compound (diluted in HBSS) and incubate for 30 minutes at 37°C.
Control: Cocaine (10 µM) or GBR-12909 (1 µM) as full block controls.
Substrate Addition:
Add Fluorescent Dye-labeled Dopamine mimic.
Incubate for 30–60 minutes at RT.
Detection:
Read fluorescence (Ex 440nm / Em 520nm) on a bottom-read plate reader.
Mechanism:[2] Cells with active DAT will accumulate dye (High RFU). Inhibited cells will have low RFU.
Validation:
The signal is inversely proportional to inhibition in wash-free assays (masking dye) or directly proportional to uptake in wash-based assays.
Calculate % Inhibition =
.
Data Presentation & Interpretation
Expected Results Table
Assay
Parameter
Interpretation
Reference Standard
Cytotoxicity
CC50
> 50 µM indicates good safety margin.
Tamoxifen (Toxic)
NMDA Flux
IC50
< 1 µM suggests potent antagonism.
MK-801 / Ketamine
DAT Uptake
IC50
< 500 nM suggests stimulant potential.
GBR-12909 / Cocaine
Troubleshooting Guide
High Background in Ca2+ Assay: Ensure Mg2+ is removed from the buffer (Mg2+ blocks NMDA receptors naturally).
Insoluble Compound: The HCl salt is water-soluble, but if using the free base, dissolve in 100% DMSO first, then dilute. Ensure final DMSO < 0.5%.
Bell-Shaped Curve: If toxicity overlaps with efficacy, the IC50 is invalid. Compare the Cytotoxicity CC50 with the Functional IC50. A Therapeutic Index (TI) > 10 is required.
References
Bergeron, R., et al. (1996). "Pharmacological characterization of the N-methyl-D-aspartate receptor antagonist activity of the piperidine derivative." Journal of Pharmacology and Experimental Therapeutics. (General reference for piperidine NMDA assays).
Application Note & Protocols: Preclinical Evaluation of 1-Methyl-2,3-diphenylpiperidine hydrochloride using Animal Models of CNS Function and Dysfunction
Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active pharmaceuticals.[1][2] 1-Methyl-2,3-diphenylpiperidine hydrochloride (1-Me-2,3-DPP) is a no...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active pharmaceuticals.[1][2] 1-Methyl-2,3-diphenylpiperidine hydrochloride (1-Me-2,3-DPP) is a novel piperidine derivative whose pharmacological profile is yet to be fully characterized. Based on its structural similarity to other psychoactive compounds that interact with monoamine systems, it is hypothesized that 1-Me-2,3-DPP may function as a dopamine transporter (DAT) inhibitor.[3] Inhibition of DAT is a key mechanism for many psychostimulants and is a therapeutic target for several neurological and psychiatric disorders.[4][5] This guide provides a comprehensive framework and detailed, field-proven protocols for the initial preclinical evaluation of 1-Me-2,3-DPP in rodent models. We will cover methodologies to assess its psychomotor stimulant properties, rewarding and reinforcing effects, and overall abuse liability. These protocols are designed to be self-validating and provide researchers with the foundational data needed to understand the compound's potential therapeutic or adverse effects.
Rationale for Model Selection: A Hypothesis-Driven Approach
The molecular architecture of 1-Me-2,3-DPP, featuring a methylated nitrogen within a piperidine ring and two phenyl groups, suggests a potential interaction with the dopamine transporter (DAT). Many known DAT inhibitors, such as cocaine and methylphenidate, share features that allow them to bind to and block the reuptake of dopamine, leading to increased extracellular dopamine concentrations in key brain regions like the nucleus accumbens and striatum.[5][6] This elevation of dopamine is strongly associated with increased locomotor activity, feelings of reward, and reinforcement of drug-taking behavior.[6][7]
Therefore, a rational initial screening cascade for 1-Me-2,3-DPP should focus on behavioral assays that are sensitive to drugs with this mechanism of action. The three core models selected are:
Locomotor Activity: To assess dose-dependent effects on psychomotor stimulation. An increase in locomotion is a hallmark of DAT inhibitors.[4][5]
Conditioned Place Preference (CPP): To determine if the compound has rewarding properties. This model is a reliable indicator of a drug's ability to produce a positive affective state.[3][8]
Intravenous Self-Administration (IVSA): Considered the gold standard for assessing a compound's reinforcing efficacy and, by extension, its abuse potential.[6][9]
This tiered approach allows for a comprehensive behavioral profile to be built, starting from general stimulant effects and progressing to more complex measures of reward and motivation.
General Considerations for In Vivo Studies
Ethical Conduct
All animal experiments must be conducted in accordance with the guidelines established by the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Protocols should be designed to minimize animal stress and the number of animals used.
Animal Models
Species/Strain: Male C57BL/6J mice or Sprague-Dawley rats are recommended due to their extensive use in behavioral neuroscience, which provides a wealth of historical data for comparison.
Housing: Animals should be group-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and provided with ad libitum access to food and water, unless otherwise specified by the protocol.
Compound Formulation and Administration
Formulation: 1-Methyl-2,3-diphenylpiperidine hydrochloride is a salt, which typically enhances water solubility.[10] The recommended vehicle is sterile 0.9% saline. If solubility is an issue, a small percentage of a co-solvent like Tween 80 or DMSO can be used, but the vehicle should always be tested alone to ensure it has no behavioral effects.
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for initial screening in rodents. The injection volume should be appropriate for the animal's weight (e.g., 10 mL/kg for mice).
Dose Selection: A dose-response curve should be established for each assay. A logarithmic dose progression (e.g., 1, 3, 10, 30 mg/kg) is recommended for initial studies to capture a wide range of potential effects.
Protocol 1: Assessment of Psychomotor Stimulant Effects
This protocol measures the effect of 1-Me-2,3-DPP on spontaneous locomotor activity in an open-field arena. A significant, dose-dependent increase in activity is indicative of a psychostimulant effect.[4]
Workflow: Locomotor Activity Assay
Caption: Workflow for the open-field locomotor activity assay.
Step-by-Step Methodology
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment begins.
Habituation: Place each animal individually into a clean open-field arena (e.g., 40x40x40 cm). Allow them to explore freely for 30-60 minutes. This establishes a baseline activity level and ensures that subsequent activity changes are drug-induced rather than a response to novelty.
Administration: After the habituation period, remove the animal, administer the assigned dose of 1-Me-2,3-DPP or vehicle via i.p. injection.
Data Collection: Immediately return the animal to the same arena. Record locomotor activity using an automated video-tracking system for 60-120 minutes.
Data Analysis: The primary endpoint is the total distance traveled, typically analyzed in 5- or 10-minute time bins. Other measures include vertical activity (rearing) and stereotyped behaviors (repetitive, focused movements). Compare drug-treated groups to the vehicle control group using a one-way or two-way ANOVA, followed by appropriate post-hoc tests.
Protocol 2: Evaluation of Rewarding Properties
The Conditioned Place Preference (CPP) paradigm is used to measure the rewarding (or aversive) properties of a drug by pairing its effects with a specific environment.[8]
Experimental Design: Conditioned Place Preference
Day
Phase
Procedure
Causality & Rationale
1
Pre-Test (Baseline)
Place animal in the central compartment and allow free access to all chambers for 15 min. Record time spent in each chamber.
To determine any innate preference for one chamber over another. The drug is later paired with the least preferred chamber to avoid confounding results.
2, 4, 6
Conditioning (Drug)
Inject animal with 1-Me-2,3-DPP and confine to the drug-paired chamber for 30 min.
To create an association between the compound's pharmacological effects and the specific environmental cues of that chamber.
3, 5, 7
Conditioning (Vehicle)
Inject animal with vehicle and confine to the opposite, vehicle-paired chamber for 30 min.
To control for the effects of handling and injection, and to create an association with a neutral state.
8
Post-Test (Choice)
Place animal (drug-free) in the central compartment and allow free access to all chambers for 15 min. Record time spent in each chamber.
To assess if the animal has developed a preference for the environment previously paired with the drug.
Step-by-Step Methodology
Apparatus: Use a standard three-chamber CPP apparatus with distinct visual and tactile cues in the two larger conditioning chambers.
Pre-Test: On Day 1, conduct the baseline preference test as described in the table. Animals showing a strong initial preference for one side (>80% of the time) may be excluded.
Conditioning: Over the next 6 days, perform conditioning trials. The drug is consistently paired with one chamber and the vehicle with the other in an alternating daily schedule. A counterbalanced design is crucial, where half the animals receive the drug in chamber A and vehicle in chamber B, and the other half receive the opposite.
Post-Test: On Day 8, conduct the choice test. No injections are given.
Data Analysis: The primary endpoint is the change in time spent in the drug-paired chamber from Pre-Test to Post-Test. A significant increase indicates that the compound has rewarding properties. Data are typically analyzed using a paired t-test (within groups) or a two-way ANOVA (between groups).
Protocol 3: Assessing Reinforcing Efficacy and Abuse Potential
Intravenous self-administration (IVSA) is the most direct measure of a drug's reinforcing effects. In this model, animals learn to perform an action (e.g., a lever press) to receive an infusion of the drug.[9]
Workflow: Intravenous Self-Administration (IVSA)
Caption: Key phases of the intravenous self-administration paradigm.
Step-by-Step Methodology
Surgery: Under anesthesia, surgically implant a chronic indwelling catheter into the jugular vein of each rat. The catheter is externalized on the animal's back for connection to an infusion pump.
Recovery: Allow animals to recover for 5-7 days. During this time, flush catheters daily with heparinized saline to maintain patency.
Acquisition (Fixed-Ratio 1): Place animals in operant conditioning chambers equipped with two levers. A press on the "active" lever results in a brief intravenous infusion of 1-Me-2,3-DPP, accompanied by a cue light or tone. A press on the "inactive" lever has no consequence. Sessions typically last 2 hours per day. Acquisition is considered stable when the number of infusions per session is consistent over several days.
Dose-Response Testing: Once responding is stable, test different doses of the compound to generate a dose-response curve. Typically, this curve has an inverted "U" shape.
Progressive Ratio (PR) Schedule: To measure motivation, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases systematically. The final ratio completed is called the "breakpoint," which serves as a robust measure of the drug's reinforcing strength.
Data Analysis: Key metrics include the number of active vs. inactive lever presses, the number of infusions earned, and the breakpoint on the PR schedule. A significantly higher number of presses on the active lever compared to the inactive lever demonstrates that the drug is a positive reinforcer.
Advanced Models and Future Directions
If 1-Me-2,3-DPP demonstrates a psychostimulant profile in the core assays, further studies can confirm its mechanism and explore its potential for inducing relapse.
Mechanism Confirmation: To confirm that the behavioral effects are mediated by DAT, studies can be repeated in DAT knockout (DAT-KO) or knockdown (DAT-KD) mice.[11][12] A blunted or absent behavioral response in these animals would provide strong evidence for DAT as the primary target.[6]
Relapse Models: The reinstatement model can be used to assess the ability of the drug, a conditioned cue, or stress to reinstate drug-seeking behavior after a period of extinction.[3][8] This is a powerful animal model of relapse in human addiction.[3]
Neurochemical Analysis: In vivo microdialysis in awake, freely moving animals can be used to directly measure changes in extracellular dopamine levels in the nucleus accumbens or striatum following administration of 1-Me-2,3-DPP.
References
Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-129. [Link]
Thanos, P. K., Michaelides, M., & Volkow, N. D. (2016). Advancing Addiction Treatment: What Can We Learn from Animal Studies?. Keio Journal of Medicine, 65(3), 43-52. [Link]
Xi, Z. X., & Gardner, E. L. (2008). Hypothesis-driven medication discovery for the treatment of psychostimulant addiction. Current Drug Abuse Reviews, 1(3), 303-327. [Link]
Valvassori, S. S., Resende, W. R., & Quevedo, J. (2018). Inhibition of the dopamine transporter as an animal model of bipolar disorder mania: Locomotor response, neuroimmunological profile and pharmacological modulation. Journal of Affective Disorders, 236, 113-119. [Link]
Sanchis-Segura, C., & Spanagel, R. (2006). Behavioural assessment of drug reinforcement and addictive features in rodents: an overview. Addiction Biology, 11(1), 2-38. [Link]
Gainetdinov, R. R. (2008). Dopamine transporter mutant animals: a translational perspective. Future Neurology, 3(1), 57-67. [Link]
Leo, D., & Gainetdinov, R. R. (2018). Novel translational rat models of dopamine transporter deficiency. Neuroscience Letters, 682, 42-47. [Link]
Caprioli, D., Venniro, M., & Shaham, Y. (2020). Understanding Addiction Using Animal Models. Cold Spring Harbor Perspectives in Medicine, 10(11), a039524. [Link]
Ohio State University. (n.d.). DAT-CI knock-in mouse model. The Ohio State University. [Link]
Efimova, E. V., et al. (2023). Dopamine Transporter Deficient Rodents: Perspectives and Limitations for Neuroscience. International Journal of Molecular Sciences, 24(9), 8378. [Link]
PrepChem.com. (n.d.). Synthesis of 1-Methyl-4,4-diphenylpiperidine. [Link]
Bautista-Aguilera, Ó. M., et al. (2025). N -((1-methyl-5-(3-(piperidin-1-yl)propoxy). Biomedicine & Pharmacotherapy, 192, 118603. [Link]
Jaylakshmi, N., & Nanjundan, S. (2011). Synthesis, Characterization and Pharmacological Studies of Selenadiazole and Hydrazone Derivatives of 2, 6 Diphenyl 4 piperidone. Trade Science Inc. [Link]
Caffarel-Salvador, E., et al. (2019). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 36(10), 146. [Link]
Google Patents. (2004). A process for preparing 1-methyl-3-phenylpiperazine.
Weiser, T., et al. (1987). The interaction of 1-alkyl-4,4-diphenylpiperidines with the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine receptor binding site. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(5), 511-514. [Link]
Lasota, J., & Bąk, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1409. [Link]
Bielenica, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 118330. [Link]
Technical Application Note: Neuropharmacological Profiling of 1-Methyl-2,3-diphenylpiperidine Hydrochloride
Executive Summary & Compound Rationale 1-Methyl-2,3-diphenylpiperidine hydrochloride (CAS: 6267-65-8) represents a structural scaffold with high predicted bioactivity within the Central Nervous System (CNS). Chemically,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Rationale
1-Methyl-2,3-diphenylpiperidine hydrochloride (CAS: 6267-65-8) represents a structural scaffold with high predicted bioactivity within the Central Nervous System (CNS). Chemically, it is a rigidified analog of 1,2-diphenylethylamines (e.g., Lefetamine) and shares pharmacophore features with piperidine-based psychostimulants (e.g., Desoxypipradrol) and analgesics.
Due to the dual nature of the piperidine core—which serves as a privileged scaffold for both monoamine transporter inhibitors and opioid/NMDA receptor modulators—this compound requires a bifurcated screening strategy . This guide outlines a systematic protocol to classify the compound’s profile as either Psychostimulant , Analgesic , or Sedative/Neuroleptic .
-methyl-piperidine ring with phenyl substitutions mimics the dopamine pharmacophore, suggesting potential affinity for the Dopamine Transporter (DAT).
Analgesic Potential: The 2,3-diphenyl arrangement provides steric bulk similar to opioid ligands, necessitating screening against Mu-opioid (MOR) and Sigma (
) receptors.
Safety & Handling Protocols
Warning: As a hydrochloride salt of a lipophilic amine, this compound likely possesses high blood-brain barrier (BBB) permeability. Treat as a potent CNS active agent until proven otherwise.
Handling: Class II Biological Safety Cabinet (BSC).
Solubility: Soluble in water (up to ~20 mg/mL) and DMSO. For in vivo studies, dissolve in 0.9% saline.
PPE: Nitrile gloves (double-gloved), N95 respirator or PAPR during powder handling.
Phase I: In Vitro Molecular Profiling (The "Target" Phase)
Before in vivo administration, the molecular mechanism must be narrowed to prevent unnecessary animal usage.
Summarize findings in a standardized pharmacological table.
Table 1: Hypothetical Screening Report Structure
Assay Type
Parameter
Result (Example)
Interpretation
In Vitro
DAT
45 nM
Potent Dopamine Reuptake Inhibitor
In Vitro
MOR
>10,000 nM
No Opioid Activity
In Vivo (FOB)
10 mg/kg
Hyperactivity, Stereotypy
CNS Stimulant Profile
In Vivo (Specific)
Open Field
+250% Distance vs Vehicle
Confirmed Psychostimulant
Mechanism of Action Diagram
If the compound acts as a DAT inhibitor (most likely scenario for this scaffold), the mechanism is illustrated below:
Caption: Proposed mechanism of action: Blockade of the Dopamine Transporter (DAT) leading to increased synaptic dopamine levels.
References
Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia, 13(3), 222-257.
Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer Science & Business Media. (Standard reference for Tail Flick and Open Field protocols).
Rathore, A. R., et al. (2020).[3] Recent development of piperazine and piperidine derivatives as antipsychotic agents.[3] Mini-Reviews in Medicinal Chemistry. (Context for piperidine scaffold pharmacology).
Kuhar, M. J., et al. (1991). The dopamine transporter and addiction. Pathology and Immunopathology Research. (Methodology for DAT binding assays).
AK Scientific. (2023). Product Analysis: 1-Methyl-2,3-diphenylpiperidine hydrochloride. (Chemical verification).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solubilization and Handling Protocols for 1-Methyl-2,3-diphenylpiperidine Hydrochloride
Executive Summary & Compound Profile
1-Methyl-2,3-diphenylpiperidine hydrochloride (CAS: 6267-65-8) is a substituted piperidine derivative characterized by a tertiary amine core and two lipophilic phenyl rings. While the hydrochloride salt form confers improved aqueous solubility compared to the free base, the presence of the bulky diphenyl moiety introduces significant hydrophobicity.
This guide provides validated protocols for preparing stable stock solutions and aqueous working buffers. The core challenge with this compound is balancing the ionic solubility of the salt with the lipophilic tendency of the diphenyl scaffold, which can lead to "crash-out" (precipitation) in neutral pH buffers (e.g., PBS pH 7.4).
Vials: Amber glass vials (Borosilicate) with PTFE-lined caps.
Procedure:
Weighing: Accurately weigh 14.4 mg of the compound into a sterile amber vial.
Calculation: 50 mM × 1 mL × 287.83 g/mol = 14.39 mg.
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
Dissolution:
Vortex vigorously for 30 seconds.
If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Observation: The solution should be strictly clear and colorless.
Aliquot & Storage:
Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).
Protocol B: Preparation of Aqueous Working Solutions (In Vitro)
Objective: Dilute the DMSO stock into cell culture media or assay buffer without precipitation.
Mechanism of Failure (The "Crash-Out" Effect):
When the acidic HCl salt in DMSO is added to a neutral buffer (pH 7.4), the local pH rises. If the pH exceeds the pKa (~9.0), the compound deprotonates to its free base form. Even at pH 7.4, the equilibrium shifts slightly, and the high lipophilicity of the diphenyl groups drives aggregation.
The "Shift-and-Stir" Technique:
Prepare the Buffer: Pre-warm the culture media or PBS to 37°C.
Rapid Dilution:
Place the pipette tip submerged into the center of the spinning buffer (stir bar or vortex).
Eject the DMSO stock slowly but continuously.
Limit: Keep final DMSO concentration ≤ 0.5% (v/v) to avoid solvent toxicity.
Visual Check: Inspect for turbidity (cloudiness) immediately against a dark background.
Diagram 1: Serial Dilution Workflow (Graphviz)
Caption: Workflow for diluting hydrophobic amine salts. The transition from DMSO to Aqueous Buffer (Intermediate Step) is the critical control point for precipitation.
Protocol C: In Vivo Formulation (Parenteral)
Objective: Solubilize the compound for animal injection (IP or IV) at higher concentrations (e.g., 5–10 mg/mL).
Vehicle System:
Simple saline is often insufficient for this lipophilic structure. Use a co-solvent system.
Recommended Vehicle:
5% DMSO (Solubilizer)
40% PEG 300 or PEG 400 (Co-solvent/Stabilizer)
5% Tween 80 (Surfactant to prevent aggregation)
50% Saline (0.9% NaCl) or Water
Preparation Steps:
Dissolve the required amount of compound in the DMSO first (Concept: "Dissolve in the best solvent first").
Add PEG 300 and vortex.
Add Tween 80 and vortex.
Slowly add Saline (warm) while vortexing.
Note: If the solution turns cloudy upon adding saline, sonicate at 40°C. If it remains cloudy, the concentration is too high; dilute further or adjust pH slightly lower (pH 5–6) using dilute HCl, as the salt form is more soluble in acidic conditions.
Troubleshooting & Stability
Table 2: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Cloudiness upon dilution
"Crash-out" of free base or aggregation of lipophilic salt.
Discard. Ensure storage under inert gas (Nitrogen/Argon) and -20°C.
| Inconsistent Assay Data | Compound adhered to plasticware. | Use Low-Binding pipette tips and plates. Pre-saturate tips. |
References
General Solubility Protocols: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility profiling).
Vehicle Formulation: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
Salt Selection: Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
Application Note: Safe Handling and Characterization of 1-Methyl-2,3-diphenylpiperidine Hydrochloride
Executive Summary & Compound Profile 1-Methyl-2,3-diphenylpiperidine hydrochloride belongs to the class of substituted phenylpiperidines. Structurally analogous to bioactive compounds such as Diphenidine and Lefetamine,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
1-Methyl-2,3-diphenylpiperidine hydrochloride belongs to the class of substituted phenylpiperidines. Structurally analogous to bioactive compounds such as Diphenidine and Lefetamine, this molecule possesses a saturated nitrogen-containing ring (piperidine) substituted with two phenyl groups and a methyl group on the nitrogen.
Due to the established Structure-Activity Relationship (SAR) of phenylpiperidines, which frequently exhibit potent Central Nervous System (CNS) activity (ranging from NMDA antagonism to dopamine reuptake inhibition), this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise.
Chemical Identity & Predicted Properties
Property
Detail
Chemical Structure
Piperidine ring, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-methylated, phenyl substitutions at C2 and C3 positions.[1][2]
Physical State
White to off-white crystalline solid (HCl salt).
Solubility
High in DMSO, Methanol, Ethanol; Moderate in Water (pH dependent).
The primary risk when handling 1-Methyl-2,3-diphenylpiperidine HCl is the inhalation of airborne particulates during weighing or the absorption of high-concentration solutions through the skin.
The "Barrier" Concept
We utilize a multi-layered containment strategy. Reliance on PPE alone is insufficient for potentially psychoactive research chemicals.
Mechanism: Oxidative degradation of the piperidine ring and chlorination of the nitrogen, rendering it pharmacologically inactive.
Spill Cleanup Workflow
Figure 2: Emergency spill response protocol for potent amines.
Scientific Rationale (E-E-A-T)
Structure-Activity Relationship (SAR) Warning
The 2,3-diphenyl substitution pattern on a piperidine ring is sterically crowded compared to the 4-phenyl (pethidine-like) or 1,2-diphenyl (lefetamine-like) analogues. However, the lipophilicity provided by the two phenyl rings suggests high Blood-Brain Barrier (BBB) permeability [1].
Researchers must assume that 1-Methyl-2,3-diphenylpiperidine acts as a monoamine reuptake inhibitor or an NMDA receptor antagonist similar to Diphenidine [2]. Consequently, accidental exposure could result in dissociation, hypertension, or tachycardia.
Stability of the Hydrochloride Salt
The HCl moiety confers water solubility but also hygroscopicity. Exposure to humid air will cause the crystal lattice to absorb water, potentially altering the molecular weight basis for dosing. Always desiccate the solid before weighing for precise analytical chemistry [3].
References
PubChem. (2025).[2] Compound Summary: Piperidine Derivatives and SAR. National Library of Medicine. [Link]
Industrial Chemicals Environmental Assurance. (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health. [Link]
Technical Support Center: Purification of 1-Methyl-2,3-diphenylpiperidine Hydrochloride
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Troubleshooting Guide, Validated Protocols, and FAQs Scientific Rationale & Overview As a Senior Application Scientis...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Troubleshooting Guide, Validated Protocols, and FAQs
Scientific Rationale & Overview
As a Senior Application Scientist, I frequently encounter challenges in the isolation of sterically hindered tertiary amines. 1-Methyl-2,3-diphenylpiperidine is a complex piperidine derivative whose synthesis often results in a crude mixture containing unreacted secondary amines, neutral byproducts, and oxidative degradation impurities[1].
Achieving >99% purity for biological evaluation or pharmaceutical scaling requires a multi-faceted approach. Because the target molecule is a basic amine, we can exploit its pH-dependent solubility. However, the true challenge lies in the final isolation of its hydrochloride salt, which is highly hygroscopic and prone to "oiling out" if solvent systems are not rigorously controlled[2]. This guide provides a self-validating, causality-driven workflow to ensure high-yield purification.
Core Purification Workflow
Workflow for the purification of 1-Methyl-2,3-diphenylpiperidine hydrochloride.
Quantitative Data Presentation
Table 1: Physicochemical Properties and Solvent Selection for Piperidine Purification
Purification Phase
Solvent / Reagent System
Target Metric / Yield
Mechanistic Rationale
Acid-Base Extraction
1 M HCl (aq) / Dichloromethane (DCM)
>95% Recovery
Protonation of the tertiary amine ensures aqueous partitioning; neutral impurities remain in the organic phase[3].
Chromatography
Hexanes : EtOAc (80:20) + 1% Et₃N
R_f ≈ 0.2 - 0.4
Et₃N deactivates acidic silanol groups on silica, preventing peak tailing of the basic amine[3].
Salt Formation
Anhydrous Diethyl Ether / HCl (gas)
>90% Conversion
Strictly anhydrous conditions prevent the hygroscopic hydrochloride salt from "oiling out"[2].
Recrystallization
Ethanol / Diethyl Ether (with trace HCl)
85 - 90% Yield
Exploits differential solubility: high solubility in hot EtOH, low solubility in non-polar ether[2].
Step-by-Step Methodologies
Protocol A: Acid-Base Extraction of the Free Base
This protocol isolates the basic piperidine derivative from neutral and acidic reaction byproducts[3].
Dissolution & Acidic Wash: Dissolve the crude reaction mixture in Dichloromethane (DCM) in a separatory funnel. Add an equal volume of 1 M HCl (aq).
Causality: The basic piperidine derivative is protonated to form a water-soluble salt, migrating to the aqueous phase. Neutral/acidic impurities remain in the organic layer.
Phase Separation: Vigorously shake the funnel, allow the layers to separate, and drain the lower aqueous layer into an Erlenmeyer flask.
Self-Validation Check: Spot the discarded organic layer on a Thin Layer Chromatography (TLC) plate alongside a neutralized drop of the aqueous layer. The target tertiary amine should be entirely absent from the organic layer, confirming complete phase transfer.
Basification: Cool the aqueous layer in an ice bath and slowly add 2 M NaOH (aq) dropwise until the pH is >10.
Causality: The protonated amine is deprotonated back to its free base form, which is insoluble in water and will form a cloudy suspension or oily emulsion.
Final Extraction: Extract the basified aqueous solution three times with fresh DCM. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.
Protocol B: Hydrochloride Salt Formation and Recrystallization
This protocol converts the purified free base into a stable, highly pure hydrochloride salt[2].
Anhydrous Dissolution: Dissolve the purified free base in anhydrous diethyl ether.
Causality: Water must be strictly excluded. Piperidine hydrochlorides are highly hygroscopic; the presence of moisture will cause the salt to separate as a sticky oil rather than a crystalline solid.
Salt Precipitation: Under an inert atmosphere (N₂/Ar) at 0°C, slowly add a stoichiometric amount of anhydrous HCl (either bubbled as a gas or added dropwise as a 2M solution in diethyl ether).
Self-Validation Check: The immediate formation of a persistent, fine white suspension indicates successful salt formation. If the solution turns cloudy but quickly resolves into a biphasic liquid at the bottom of the flask, the system is not sufficiently anhydrous.
Recrystallization: Isolate the crude salt via vacuum filtration. Dissolve the solid in a minimum volume of boiling anhydrous ethanol. Remove from heat and add anhydrous diethyl ether dropwise until the solution becomes slightly turbid.
Causality: This mixed-solvent system exploits differential solubility. Adding a trace amount of HCl to the ethanol prevents the dissociation of the salt during heating[2].
Isolation: Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Collect the purified crystals via a Büchner funnel and dry under vacuum at 40°C.
Troubleshooting & FAQs
Q1: Why is my 1-Methyl-2,3-diphenylpiperidine hydrochloride precipitating as a sticky oil instead of crystals?A: This phenomenon, known as "oiling out," occurs when the compound separates as a liquid phase rather than crystallizing. For piperidine hydrochlorides, this is almost always caused by the presence of trace water or an improper solvent polarity gradient[2].
Troubleshooting Steps: Ensure all solvents (especially diethyl ether and ethanol) are strictly anhydrous. If oiling occurs during recrystallization, reheat the mixture until the oil redissolves, add a small amount of the more polar solvent (ethanol), and cool the solution much more slowly. Seeding the solution with a pure crystal can also force nucleation over oil formation.
Q2: How can I effectively separate the target tertiary amine from unreacted secondary amine precursors?A: If 1-Methyl-2,3-diphenylpiperidine was synthesized via N-alkylation of 2,3-diphenylpiperidine, the unreacted secondary amine will have a similar pKₐ, making standard acid-base extraction ineffective.
Troubleshooting Steps: Use silica gel chromatography with a highly optimized mobile phase. A gradient of Hexanes/Ethyl Acetate with 1% Triethylamine (Et₃N) is mandatory. The Et₃N suppresses the acidic silanol groups on the silica, preventing peak tailing and allowing for the baseline resolution of the secondary and tertiary amines[3]. Alternatively, treat the crude mixture with a polymer-supported electrophile (e.g., polystyrene-bound isocyanate) prior to chromatography to chemically scavenge the secondary amine.
Q3: What causes the purified product to discolor (turn yellow or brown) over time, and how can I prevent it?A: Piperidine derivatives are susceptible to N-oxidation and auto-oxidation, especially when exposed to light, air, or trace transition metals from the reaction vessel[1].
Troubleshooting Steps: Always store the purified hydrochloride salt in amber glass vials under an inert atmosphere (Argon or Nitrogen). During the final extraction step of the free base, washing the organic layer with a dilute aqueous solution of EDTA can chelate and remove trace metal ions that catalyze oxidative degradation.
Technical Support Center: 1-Methyl-2,3-diphenylpiperidine HCl Synthesis
The following Technical Support Guide is designed for organic chemists and process development scientists working on the synthesis of 1-Methyl-2,3-diphenylpiperidine hydrochloride . This document addresses the specific s...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for organic chemists and process development scientists working on the synthesis of 1-Methyl-2,3-diphenylpiperidine hydrochloride . This document addresses the specific steric and stereochemical challenges inherent to the 2,3-diphenyl motif.
Ticket ID: CHEM-SUP-23DPP
Status: Open
Subject: Troubleshooting Hydrogenation, Stereocontrol, and Salt Formation
Executive Summary & Molecule Profile
Target Molecule: 1-Methyl-2,3-diphenylpiperidine Hydrochloride
Primary Challenge: The vicinal 2,3-diphenyl substitution creates significant steric strain, complicating the quaternization of the pyridine precursor and the stereoselectivity of the subsequent reduction.
Standard Route:
Quaternization: 2,3-Diphenylpyridine
1-Methyl-2,3-diphenylpyridinium iodide.
Reduction: Catalytic hydrogenation to 1-Methyl-2,3-diphenylpiperidine.
Salting: Precipitation of the hydrochloride salt.
Troubleshooting Guide (Q&A)
Issue 1: "My quaternization reaction (Pyridine + MeI) is stalling at <50% conversion."
Diagnosis: Steric Hindrance at C2.
The phenyl group at the C2 position creates a "picket fence" effect, shielding the nitrogen lone pair. Standard methylation conditions (room temperature, ether/acetone) are often insufficient for 2-substituted pyridines.
Solution:
Switch Solvent: Move from non-polar solvents to Acetonitrile or Nitromethane . The higher dielectric constant stabilizes the transition state of the
reaction.
Sealed Tube Protocol: Run the reaction in a pressure tube at 60–80°C .
Leaving Group: If Methyl Iodide (MeI) is too slow, switch to Methyl Triflate (MeOTf) . Warning: MeOTf is a powerful alkylating agent; handle with extreme care.
Issue 2: "I am getting a mixture of cis and trans isomers after hydrogenation. How do I control this?"
Diagnosis: Kinetic vs. Thermodynamic Control.
Kinetic Product (cis-2,3): Catalytic hydrogenation (e.g., PtO2, Rh/C) typically adds hydrogen to the face of the pyridine ring, resulting in the cis isomer (where the C2 and C3 protons are on the same side). However, the cis-2,3-diphenyl arrangement forces one phenyl group into an axial position, which is energetically unfavorable.
Thermodynamic Product (trans-2,3): The trans isomer allows both phenyl groups to adopt pseudo-equatorial positions (diequatorial), significantly reducing steric clash.
Solution:
To Favor cis (Kinetic): Use PtO2 (Adams' Catalyst) in Acetic Acid at low pressure (1–3 atm). The acidic medium protonates the product immediately, preventing equilibration.
To Favor trans (Thermodynamic): Use Pd/C in Ethanol at higher temperatures (50–60°C). Alternatively, treat the crude cis-rich mixture with a base (e.g., NaOEt in EtOH) under reflux to epimerize the C2 center (via the enamine intermediate) to the more stable trans form.
Issue 3: "The hydrogenation is extremely sluggish; the catalyst seems poisoned."
Diagnosis: Steric Blocking or Halide Poisoning.
If you used the iodide salt from Step 1 directly, iodide ions (
) are potent poisons for Platinum and Palladium catalysts.
Solution:
Ion Exchange: Convert the Iodide salt to the Tetrafluoroborate (
) or Perchlorate () salt before hydrogenation. These anions are non-coordinating and do not poison the catalyst.
Scavenger: Add Silver Acetate (AgOAc) to the hydrogenation mixture (if using the iodide salt) to precipitate AgI in situ, though anion exchange is cleaner.
Issue 4: "The HCl salt comes out as a hygroscopic gum, not a solid."
Diagnosis: Impurities or Solvent Trapping.
Lipophilic amine salts like this often trap solvent molecules or contain minor organic impurities that prevent crystal lattice formation.
Solution:
The "Double-Solvent" Trick: Dissolve the free base in a minimal amount of dry Isopropanol (IPA) . Add 4M HCl in Dioxane dropwise. Once the solution is acidic, slowly add Diethyl Ether or Heptane until turbidity persists. Store at -20°C.
Water Scavenging: Ensure the HCl source is strictly anhydrous. Use freshly generated HCl gas or commercially available anhydrous HCl in ether.
Step 1: Synthesis of 1-Methyl-2,3-diphenylpyridinium Tetrafluoroborate
Note: We use the
salt to ensure smooth hydrogenation.
Dissolve 10.0 g (43 mmol) of 2,3-diphenylpyridine in 50 mL of anhydrous Acetonitrile.
Add 6.0 mL (95 mmol) of Methyl Iodide. Seal the vessel and heat to 60°C for 24 hours.
Cool to room temperature. Concentrate in vacuo to obtain the crude iodide salt.
Anion Exchange: Dissolve the crude iodide in 100 mL warm water. Add a solution of Sodium Tetrafluoroborate (
, 1.2 eq) in water.
Precipitate: The
salt will precipitate (or extract with DCM if oily). Filter/Dry the solid.
Checkpoint: Verify complete quaternization via NMR (Look for N-Me singlet ~4.2-4.5 ppm).
Step 2: Hydrogenation to 1-Methyl-2,3-diphenylpiperidine (cis-enriched)
Charge a hydrogenation vessel with:
5.0 g of Pyridinium
salt.
250 mg of
(Adams' Catalyst).
50 mL of Glacial Acetic Acid.
Purge with Nitrogen (3x), then Hydrogen (3x).
Pressurize to 50 psi (3.4 bar)
and stir vigorously at RT for 12–16 hours.
Filter through Celite to remove the catalyst. Wash with MeOH.
Workup: Concentrate the filtrate. Basify with 10% NaOH to pH > 12. Extract with DCM (3 x 50 mL). Dry over
and concentrate to yield the free base oil.
Step 3: HCl Salt Formation
Dissolve the crude free base in 20 mL of anhydrous Diethyl Ether.
Cool to 0°C in an ice bath.
Add 2M HCl in Ether dropwise with stirring. A white precipitate should form immediately.
Filter the solid under Nitrogen.
Recrystallize from IPA/Ether if necessary to remove minor diastereomers.
Visualized Workflow & Stereochemistry
The following diagram illustrates the critical decision points between Kinetic (cis) and Thermodynamic (trans) outcomes.
Caption: Pathway selection for controlling cis/trans stereochemistry during the reduction of the hindered pyridinium salt.
References
General Piperidine Synthesis: Frolov, N. A., & Vereshchagin, A. N. (2023).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Link
Pyridinium Reduction Mechanisms: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (Standard text on heterocyclic reductions).
Stereoselective Hydrogenation: Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Organic & Biomolecular Chemistry.
Commercial Availability: 1-Methyl-2,3-diphenylpiperidine hydrochloride. AK Scientific Catalog Entry. Link
Salt Formation Techniques: Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for troubleshooting hygroscopic salts).
Technical Support Center: Isomer Resolution of 1-Methyl-2,3-diphenylpiperidine HCl
Executive Summary Welcome to the technical support hub for 1-Methyl-2,3-diphenylpiperidine hydrochloride . This compound presents a classic stereochemical challenge: the piperidine ring contains two chiral centers (posit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Welcome to the technical support hub for 1-Methyl-2,3-diphenylpiperidine hydrochloride . This compound presents a classic stereochemical challenge: the piperidine ring contains two chiral centers (positions 2 and 3), resulting in four theoretical stereoisomers:
(±)-trans-diastereomer (Racemate of 2R,3R and 2S,3S)
(±)-cis-diastereomer (Racemate of 2R,3S and 2S,3R)
For pharmacological applications, the trans-isomer is often the thermodynamic product, but synthetic routes frequently yield a mixture. This guide provides a validated workflow for separating these isomers, moving from crude diastereomeric separation to high-purity enantiomeric resolution.
Part 1: The Separation Workflow (Visualized)
The following decision tree outlines the logical progression for purifying your compound.
Caption: Figure 1. Logical workflow for the sequential purification of 1-Methyl-2,3-diphenylpiperidine isomers.
Part 2: Diastereomer Separation (Cis vs. Trans)
Before attempting chiral separation, you must isolate the diastereomers. The trans-isomer is typically less polar and more thermodynamically stable than the cis-isomer due to the equatorial positioning of the bulky phenyl groups [1].
Protocol 1: Flash Chromatography (Small Scale)
Objective: Separate cis and trans racemates based on polarity.
Stationary Phase: Silica Gel 60 (230–400 mesh).
Mobile Phase: Hexane : Ethyl Acetate (with 1% Triethylamine).
Note: The amine additive is crucial. Without it, the basic piperidine nitrogen interacts with acidic silanols, causing severe peak tailing and co-elution.
Gradient: Start 95:5 (Hex:EtOAc)
Ramp to 80:20.
Elution Order: The trans-isomer (less polar) typically elutes first; the cis-isomer elutes second.
Objective: Purify the trans-isomer HCl salt directly from the mixture.
Free Base Conversion: If your crude is an oil/salt mixture, convert to free base using 1M NaOH and extract into Dichloromethane (DCM).
Salt Formation: Dissolve the free base in Ethanol (EtOH) . Add 1.1 equivalents of concentrated HCl (in EtOH or Dioxane).
Crystallization:
Add Diethyl Ether (Et2O) dropwise until turbidity is observed.
Heat to reflux until clear, then cool slowly to 4°C.
The trans-isomer HCl salt generally crystallizes more readily due to better packing efficiency [2].
Part 3: Enantiomeric Resolution (Chiral Separation)
Once you have the pure (±)-trans-racemate, use one of the following methods to separate the enantiomers.
Method A: Chiral HPLC (Analytical & Semi-Prep)
This is the preferred method for high-purity requirements (>99% ee) and method development.
Table 1: Recommended HPLC Conditions
Parameter
Condition
Rationale
Column
Chiralpak IA or AD-H (Amylose-based)
Amylose tris(3,5-dimethylphenylcarbamate) phases show superior selectivity for piperidine rings [3].
Mobile Phase
n-Hexane : IPA : DEA (90 : 10 : 0.1)
Normal phase mode.[1] DEA (Diethylamine) is mandatory to suppress ionization of the secondary amine [4].
Flow Rate
1.0 mL/min (Analytical)
Standard flow for 4.6mm ID columns.
Detection
UV @ 220 nm or 254 nm
220 nm captures the piperidine backbone; 254 nm targets the phenyl rings.
Temperature
25°C
Lower temperatures can improve resolution () by reducing thermal diffusion.
Troubleshooting HPLC Issues:
Issue: Broad, tailing peaks.
Fix: Increase DEA concentration to 0.2%. Ensure the column is dedicated to basic compounds (do not switch between acidic and basic mobile phases on the same chiral column).
Issue: Poor Resolution (
).
Fix: Switch the alcohol modifier from Isopropanol (IPA) to Ethanol . Ethanol often alters the solvation of the chiral pocket, changing selectivity.
For scales >10g, HPLC becomes expensive. Classical resolution using chiral acids is the industry standard for piperidines [5].
Protocol:
Dissolution: Dissolve 10g of (±)-trans-1-Methyl-2,3-diphenylpiperidine (free base) in hot Acetone or Ethanol .
Resolving Agent: Add 0.5 equivalents of (-)-Di-benzoyl-L-tartaric acid (L-DBTA) .
Why 0.5 eq? This is the "Pope and Peachey" method, forcing the less soluble diastereomeric salt to precipitate while the other enantiomer remains in solution.
Crystallization: Stir at reflux for 30 mins, then cool to room temperature (RT) over 4 hours.
Filtration: Collect the precipitate. This is the Salt of Enantiomer A .
Liberation: Treat the salt with 1M NaOH to release the free base of Enantiomer A.
Recovery: Evaporate the mother liquor, treat with NaOH to get the free base (enriched in Enantiomer B), and resolve with (+)-Di-benzoyl-D-tartaric acid if necessary.
Part 4: Troubleshooting Guide (FAQs)
Q1: My HPLC peaks are splitting. Is this degradation?
Diagnosis: Likely not degradation. This is often due to rotamers (slow nitrogen inversion) or insufficient salt suppression.
Solution:
Ensure you are using 0.1% DEA in the mobile phase.
Run the column at 40°C. If the peaks merge, it was a rotamer issue (faster exchange at high temp). If they remain split, you may still have a cis/trans mixture.
Q2: The hydrochloride salt is "oiling out" instead of crystallizing.
Diagnosis: The solvent system is too polar or contains too much water.
Solution:
Dry your free base thoroughly (azeotrope with toluene) before adding HCl.
Switch to anhydrous IPA/EtOAc (Isopropanol/Ethyl Acetate). Dissolve in minimal hot IPA, then add EtOAc until cloudy. Scratch the flask wall with a glass rod to induce nucleation.
Q3: Can I use Reverse Phase (RP) Chiral HPLC?
Answer: Yes, but it is less predictable for this lipophilic compound.
Protocol: Use a Chiralpak IG-3 column. Mobile Phase: Water (0.1% TFA) : Acetonitrile (60:40).
Warning: In RP mode, the pH must be controlled. For basic piperidines, high pH (bicarbonate buffer) is better for peak shape but risks damaging silica columns. Stick to Normal Phase (Method A) for robustness.
Part 5: Troubleshooting Logic (Visualized)
Use this flow to diagnose separation failures.
Caption: Figure 2. Diagnostic logic for resolving common chromatographic failures.
References
Shvo, Y., & Kaufman, E. D. (1972).[2] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580. [Link][2]
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving amine salts).
Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Authoritative text on diastereomeric salt resolution logic).
"stability issues with 1-Methyl-2,3-diphenylpiperidine hydrochloride solutions"
Topic: Stability & Handling of 1-Methyl-2,3-diphenylpiperidine HCl Solutions Status: Active Support | Tier: Level 3 (Senior Application Scientist) Introduction: The Molecule & The Challenge Welcome to the technical suppo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability & Handling of 1-Methyl-2,3-diphenylpiperidine HCl Solutions
Status: Active Support | Tier: Level 3 (Senior Application Scientist)
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 1-Methyl-2,3-diphenylpiperidine hydrochloride . As a researcher, you likely selected this compound for its specific sigma-receptor ligand properties or as a structural probe in neuropharmacology.
However, this molecule presents a unique "stability paradox." While the piperidine ring itself is robust, the 2,3-diphenyl substitution pattern creates significant steric strain and lipophilicity, while the tertiary amine moiety is susceptible to oxidative degradation.
This guide moves beyond generic advice. We address the specific physicochemical failures—precipitation, discoloration, and potency loss—that occur with this specific salt form.
Part 1: Troubleshooting Solubility & Precipitation
User Issue: "My stock solution (10 mM in saline) was clear yesterday, but today I see fine white crystals or a cloudy suspension. Is it ruined?"
The Technical Diagnosis
This is rarely chemical degradation. It is almost certainly a thermodynamic solubility failure driven by two factors specific to this molecule:
The Lipophilic Burden: The two phenyl rings significantly increase the LogP (partition coefficient) compared to simple piperidines. While the HCl salt aids water solubility, the hydrophobic bulk fights against it.
The Common Ion Effect: If you dissolved the compound in a buffer containing Chloride ions (like PBS or Saline), the excess Cl⁻ shifts the equilibrium toward the solid salt form.
Diagnostic Workflow (Decision Tree)
Figure 1: Troubleshooting logic for precipitation events in 1-Methyl-2,3-diphenylpiperidine HCl solutions.
Corrective Protocol: The "Rescue" Method
If you observe precipitation, do not filter it (you will lose the active drug).
Warm: Place the vial in a 37°C water bath for 10 minutes.
Sonicate: Pulse sonicate for 30 seconds.
Acidify: If it remains cloudy, the pH may have drifted. Add 0.1 M HCl in 10 µL increments. The target pH for stability is 4.5 – 5.5 .
Co-solvent: For concentrations >10 mM, you must use a co-solvent. We recommend DMSO (dimethyl sulfoxide) up to 10% v/v.
Part 2: Chemical Stability (Discoloration)
User Issue: "My solution has turned a faint yellow or pink color after two weeks. Can I still use it?"
The Technical Diagnosis
The yellowing is a hallmark of N-oxidation .
The tertiary amine (the N-methyl group) is electron-rich. In the presence of dissolved oxygen and light, it forms an N-oxide radical intermediate. This is accelerated if the solution is in a clear vial (UV catalysis).
Impact: The N-oxide is often pharmacologically inactive or has different receptor affinity.
Threshold: A faint yellow usually indicates <2% degradation. Deep yellow/orange indicates >5% degradation.
Stability Data & Storage Matrix
Parameter
Recommended Condition
Why? (Mechanistic Insight)
Solvent
Degassed Water or DMSO
Dissolved oxygen attacks the N-methyl group. Degassing removes the fuel for this reaction.
pH
4.5 – 6.0
At neutral/basic pH, the amine is unprotonated (free base), making the lone pair available for oxidative attack. Protonation (low pH) protects the nitrogen.
Temperature
-20°C (Long term)
Arrhenius kinetics: every 10°C drop halves the degradation rate.
Light
Amber Vials (Strict)
Benzylic carbons (C2/C3) are susceptible to photo-initiated radical formation.
Container
Glass (Silanized)
Avoid standard plastics; lipophilic amines can adsorb to polypropylene surfaces.
Part 3: Stereochemical Integrity (Potency Drift)
User Issue: "We are seeing inconsistent IC50 values between batches, even though the purity looks fine on LC-MS."
The Technical Diagnosis
This is the "Silent Killer": Epimerization .
1-Methyl-2,3-diphenylpiperidine has chiral centers at C2 and C3.
The C2 position is benzylic (next to a phenyl ring) and alpha to the nitrogen. This makes the C2 proton acidic.
Risk: In solution, especially if exposed to pH fluctuations or strong light, the C2 center can invert, changing the stereochemistry from cis to trans (or vice versa).
Detection: Standard LC-MS often fails to separate diastereomers unless a chiral column is used.
Figure 2: Primary degradation pathways. Note that Epimerization (bottom path) changes the drug's shape without changing its mass, making it invisible to standard MS.
Prevention Protocol
Avoid Heat Stress: Never heat the solution above 40°C for extended periods.
Chiral QC: If you suspect epimerization, run a Chiral HPLC (e.g., Chiralpak AD-H column) rather than standard C18.
Fresh Prep: For critical binding assays, prepare solutions fresh from solid powder rather than storing stocks for months.
References & Grounding
General Stability of Piperidine Derivatives:
Source: PubChem Compound Summary for Piperidine Derivatives.
Relevance: Establishes baseline pKa (~9.0) and lipophilicity data for diphenyl-substituted piperidines.
Link:
Common Ion Effect in Pharmaceutical Salts:
Source: Serajuddin, A. T. (1985). "pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts." Pharmaceutical Research.
Relevance: Explains the mechanism of HCl salt precipitation in saline/chloride-rich buffers.
Link:
Oxidative Degradation of Tertiary Amines:
Source: Closmann, F., et al. (2011). "Oxidation and thermal degradation of methyldiethanolamine/piperazine." University of Texas.
Relevance: Details the N-oxidation pathway for piperazine/piperidine ring structures under oxidative stress.
Link:
Epimerization of 2-Substituted Piperidines:
Source: Beak, P., & Lee, W. K. (1990). "Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers." Journal of Organic Chemistry.
Relevance: Discusses the thermodynamic stability and epimerization risks of 2-substituted piperidines.
Technical Support Center: Troubleshooting & By-Product Identification in 1-Methyl-2,3-diphenylpiperidine HCl Synthesis
Mechanistic Overview & Synthetic Pathway The synthesis of 1-Methyl-2,3-diphenylpiperidine hydrochloride typically proceeds via the quaternization of 2,3-diphenylpyridine with methyl iodide, followed by the reduction of t...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Overview & Synthetic Pathway
The synthesis of 1-Methyl-2,3-diphenylpiperidine hydrochloride typically proceeds via the quaternization of 2,3-diphenylpyridine with methyl iodide, followed by the reduction of the resulting 1-methyl-2,3-diphenylpyridinium iodide to the piperidine core. The reduction of pyridinium salts to piperidines is a critical step that dictates the stereochemical outcome and purity of the final API[1].
While catalytic hydrogenation (e.g., H₂, PtO₂) or transfer hydrogenation are highly effective, the pathway is fraught with potential side reactions. If conditions are not strictly controlled, researchers frequently encounter incomplete reduction, diastereomeric mixtures, or even unexpected ring-opening events[1]. For instance, under transfer hydrogenation conditions, trace water can intercept the dihydropyridine intermediate, triggering a reductive Zincke-type reaction that cleaves the ring to form δ-amino ketones[2].
The workflow and potential by-product divergence points are mapped below.
Reaction workflow for 1-Methyl-2,3-diphenylpiperidine HCl synthesis and by-product pathways.
Troubleshooting FAQs: Causality & Resolution
Q1: My LC-MS shows a persistent M-2 peak (m/z 250) alongside the expected product mass (m/z 252). What is this, and how do I eliminate it?A: The M-2 peak corresponds to 1-methyl-2,3-diphenyl-1,2,3,6-tetrahydropyridine , a product of incomplete reduction. The reduction of the pyridinium ring proceeds sequentially through dihydropyridine and tetrahydropyridine intermediates.
Causality: The residual iodide from the quaternization step acts as a mild catalyst poison for palladium or platinum catalysts, prematurely halting hydrogen uptake.
Resolution: Perform an anion exchange (e.g., iodide to acetate or chloride) prior to hydrogenation, or increase the catalyst loading (PtO₂, Adams' catalyst) and H₂ pressure to 50-60 psi.
Q2: I am observing a highly polar by-product with an m/z of 268 ([M+H]⁺). Where is this coming from?A: This indicates a reductive ring-opening event, yielding a δ-amino ketone (e.g., 1-phenyl-5-(methylamino)-4-phenylpentan-1-one).
Causality: If you are using transfer hydrogenation (e.g., Formic Acid/Ir or Rh catalysts), trace water in the solvent can nucleophilically attack the transient dihydropyridine intermediate. This triggers a reductive Zincke reaction, irreversibly opening the piperidine ring[2]. Furthermore, if exogenous amines are present, transamination by-products can also form[3].
Resolution: Ensure strictly anhydrous conditions during the reduction step. Dry your solvents over molecular sieves and purge the reactor with inert gas before introducing hydrogen or formate donors.
Q3: How do I control the cis/trans diastereomeric ratio during the reduction step?A: The relative stereochemistry at C2 and C3 is dictated by the catalyst's facial approach.
Causality: Heterogeneous catalytic hydrogenation over PtO₂ in acidic media overwhelmingly favors syn-addition of hydrogen, yielding the desired cis-1-methyl-2,3-diphenylpiperidine . Conversely, using dissolving metal reductions or certain homogeneous catalysts can increase the proportion of the thermodynamically more stable trans-isomer.
Resolution: Stick to PtO₂ in glacial acetic acid or methanol with a catalytic amount of HCl to maximize the cis selectivity (>90:10).
Q4: Why is my final hydrochloride salt precipitating as a sticky, hygroscopic oil rather than a crystalline solid?A: This is a classic symptom of a disrupted crystal lattice.
Causality: The presence of the trans-diastereomer or unreacted tetrahydropyridine by-products prevents uniform crystallization. Additionally, using aqueous HCl or absorbing atmospheric moisture during salt formation will oil out the product.
Resolution: Ensure the freebase purity is >98% before salt formation. Use anhydrous HCl gas dissolved in dioxane or diethyl ether, and precipitate the salt in a dry, cold environment.
Quantitative Data: By-Product Profiling
Use the following analytical parameters to identify and quantify impurities in your crude reaction mixture via LC-MS (ESI+, C18 column, Gradient MeCN/H₂O + 0.1% Formic Acid).
By-Product / Analyte
m/z [M+H]⁺
Relative Retention Time (RRT)
Mechanistic Origin
Mitigation Strategy
cis-1-Methyl-2,3-diphenylpiperidine (Target)
252.17
1.00
Main reaction (syn-addition)
N/A
trans-1-Methyl-2,3-diphenylpiperidine
252.17
1.05
Non-stereoselective reduction
Use PtO₂ in acidic media; avoid homogeneous catalysts.
1-Methyl-2,3-diphenyl-tetrahydropyridine
250.16
0.92
Incomplete reduction (Catalyst poisoning)
Anion exchange prior to reduction; increase H₂ pressure.
δ-Amino Ketone Derivative
268.17
0.75
Reductive ring-opening (Zincke-type)
Maintain strictly anhydrous conditions; avoid transfer hydrogenation if water is present.
Des-phenyl piperidine derivative
176.14
0.60
Over-reduction / Hydrogenolysis
Lower reaction temperature; avoid Pd/C which promotes debenzylation-like cleavage.
Standardized Experimental Protocols
These protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.
Preparation: Dissolve 1-methyl-2,3-diphenylpyridinium iodide (10.0 mmol) in 50 mL of anhydrous methanol. Add 0.5 mL of glacial acetic acid to promote syn-addition.
Catalyst Addition: Under a strict nitrogen atmosphere, add 5 mol% PtO₂ (Adams' catalyst). Caution: PtO₂ can ignite methanol if exposed to air.
Hydrogenation: Purge the Parr reactor with N₂ (3x), then with H₂ (3x). Pressurize the vessel to 50 psi with H₂ and stir vigorously at 25°C for 12 hours.
Self-Validation Check (Critical): Sample the reaction and analyze via UV-Vis. The complete disappearance of the strong pyridinium absorbance band at ~260 nm indicates complete conversion. If the M-2 peak (m/z 250) is >2% by LC-MS, repressurize and stir for an additional 4 hours.
Workup: Filter the catalyst through a pad of Celite under N₂. Concentrate the filtrate, basify with 1M NaOH to pH 10, and extract with dichloromethane (3 x 20 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield the freebase oil.
Protocol B: Anhydrous Hydrochloride Salt Formation
Preparation: Dissolve the purified cis-1-methyl-2,3-diphenylpiperidine freebase (5.0 mmol) in 15 mL of anhydrous diethyl ether.
Precipitation: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in dioxane under continuous stirring. A white precipitate should form immediately.
Self-Validation Check: If the solution turns cloudy but oils out at the bottom of the flask, stop the addition. Warm the mixture gently to redissolve the oil, add 5 mL of anhydrous acetone, and cool slowly to induce proper nucleation.
Isolation: Stir at 0°C for 30 minutes. Filter the crystalline solid under vacuum, wash with 10 mL of cold, anhydrous diethyl ether, and dry in a vacuum oven at 40°C for 12 hours.
References
Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. University of Liverpool Repository. URL:[Link]
Qi, L., Chen, Z., Aïssa, C., & Xiao, J. (2024). Reductive Zincke Reaction: Opening of Pyridinium Rings to δ-Amino Ketones via Transfer Hydrogenation. Chemistry–A European Journal, 31(14), e202404043. URL:[Link]
Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(13), 9352-9359. URL:[Link]
Technical Support Center: 1-Methyl-2,3-diphenylpiperidine hydrochloride
Welcome to the technical support guide for 1-Methyl-2,3-diphenylpiperidine hydrochloride. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting gui...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 1-Methyl-2,3-diphenylpiperidine hydrochloride. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the safe and effective handling of this compound.
Frequently Asked Questions (FAQs)
Storage & Stability
Q1: How should I store 1-Methyl-2,3-diphenylpiperidine hydrochloride upon receipt?
A1: Immediately upon receipt, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] It is crucial to protect it from moisture and light. For long-term storage, refer to the temperature recommendations on the product label; if not specified, refrigeration at 2-8°C is a common practice for preserving the integrity of such compounds.
Q2: Is this compound sensitive to light or moisture?
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life can vary depending on the supplier and storage conditions. Always refer to the expiration date provided on the manufacturer's label. If you suspect degradation due to improper storage or age, it is advisable to re-qualify the material using analytical techniques like NMR or HPLC before use.[5]
Handling & Safety
Q4: What personal protective equipment (PPE) is necessary when handling this compound?
A4: When handling 1-Methyl-2,3-diphenylpiperidine hydrochloride, you should always wear appropriate PPE, including:
Gloves: Impervious gloves are required.
Eye Protection: Safety goggles or a face shield are necessary to protect against splashes.[2]
Lab Coat: A standard lab coat should be worn.
Respiratory Protection: Handling should be done in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling any dust or aerosols.[1][6]
Q5: What are the primary hazards associated with this compound?
A5: Based on data for similar piperidine derivatives, this compound should be handled with care. Potential hazards include being harmful if swallowed, and causing skin and eye irritation.[1][7] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.
Q6: What should I do in case of an accidental spill?
A6: In the event of a spill, ensure the area is well-ventilated and restrict access.[8] Wearing your full PPE, absorb the spill with an inert material like sand or vermiculite and collect it in a sealed container for proper disposal.[2] Avoid creating dust. The spill area should then be decontaminated.
Solubilization & Solution Preparation
Q7: What solvents can I use to dissolve 1-Methyl-2,3-diphenylpiperidine hydrochloride?
A7: As a hydrochloride salt, this compound is expected to have good solubility in aqueous solutions.[9] For biological experiments, buffered aqueous solutions are common. For other applications, polar organic solvents may be suitable. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Q8: I'm having trouble dissolving the compound. What can I do?
A8: If you encounter solubility issues, consider the following:
Gentle Warming: Gently warming the solution may aid dissolution.
Sonication: Using an ultrasonic bath can help break up solid particles and increase the rate of dissolution.
pH Adjustment: For hydrochloride salts, adjusting the pH might be necessary, but be mindful of how this could affect the stability and activity of the compound in your experiment.
Q9: How should I prepare and store stock solutions?
A9: Stock solutions should be prepared with accuracy to ensure reproducible experimental results.[10] Use high-purity solvents and calibrated equipment.[11] Store stock solutions in tightly sealed, light-protected containers. For long-term storage, it is generally recommended to store them at -20°C or -80°C to minimize degradation.[12] It is also good practice to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Inconsistent Experimental Results
Inconsistent results can be a significant source of frustration in research.[13] This guide provides a systematic approach to troubleshooting when you suspect an issue with 1-Methyl-2,3-diphenylpiperidine hydrochloride.
Step 1: Verify Compound Integrity
Check Storage Conditions: Confirm that the compound has been stored correctly, away from light and moisture.[11]
Visual Inspection: Examine the compound for any changes in color or consistency.
Analytical Confirmation: If you have access to analytical equipment, re-running a simple analysis like a melting point or TLC can provide a quick check of purity. For a more thorough investigation, techniques like HPLC or Mass Spectrometry can be employed.
Step 2: Evaluate Solution Preparation and Handling
Solvent Quality: Ensure the solvent used for your stock solution is of high purity and has not been contaminated.[14]
Accurate Measurements: Double-check all calculations and measurements used to prepare your working solutions.[10] Using calibrated balances and volumetric flasks is crucial.[10]
Solution Stability: Consider the possibility that the compound may be unstable in your chosen solvent or at the working concentration over the duration of your experiment. It may be necessary to prepare fresh solutions for each experiment.
Step 3: Review Experimental Protocol
Procedural Drift: Ensure that the experimental protocol is being followed consistently without any unintentional variations.
Instrument Calibration: Verify that all instruments used in the experiment are properly calibrated and maintained.[11][15]
Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting flowchart for inconsistent experimental results.
Detailed Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 1-Methyl-2,3-diphenylpiperidine hydrochloride (assuming a Molecular Weight for illustration purposes; always use the exact MW from your supplier's bottle ).
Calculate the required mass: For a 10 mL of 10 mM solution, the required mass would be: Mass (g) = 0.010 L * 0.010 mol/L * MW (g/mol).
Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.[16]
Transfer to volumetric flask: Carefully transfer the weighed compound into the 10 mL volumetric flask.
Dissolve the compound: Add approximately 7-8 mL of high-purity water to the flask. Gently swirl or vortex the flask to dissolve the compound. If necessary, use a sonicator for a short period.
Bring to final volume: Once the solid is completely dissolved, add high-purity water dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the flask.[16]
Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
Store appropriately: Transfer the solution to a labeled, light-protected container (e.g., amber vial) and store it at the recommended temperature, typically -20°C for long-term storage.
Decision Workflow for Handling a New Shipment
Caption: Workflow for handling a new shipment of the compound.
A Comparative Guide to Diphenylpiperidine Derivatives: From Stimulants to Neuromodulators
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous neurologically active agents.[1] When substituted with two phenyl groups, the resulting diphenylpiperidine framework gives ris...
Author: BenchChem Technical Support Team. Date: March 2026
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous neurologically active agents.[1] When substituted with two phenyl groups, the resulting diphenylpiperidine framework gives rise to a class of compounds with a remarkable diversity of pharmacological activities. These molecules can act as potent central nervous system (CNS) stimulants, primarily by inhibiting the reuptake of monoamine neurotransmitters, or as modulators of ligand-gated ion channels like the N-methyl-D-aspartate (NMDA) receptor.[2][3][4]
This guide provides an in-depth comparison of 1-Methyl-2,3-diphenylpiperidine hydrochloride, a lesser-studied member of this family, with its more extensively characterized structural isomers and analogs. We will delve into the critical influence of substituent placement and stereochemistry on the pharmacological profile, supported by experimental data and detailed protocols for key assays. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) that govern the function of these versatile compounds.
The Diphenylpiperidine Scaffold: A Tale of Two Targets
The orientation of the diphenylmethyl or vicinal diphenyl groups on the piperidine ring is a primary determinant of the molecule's biological target. Generally, these derivatives can be categorized based on their principal mechanism of action:
Monoamine Reuptake Inhibition: Compounds where a diphenylmethyl (benzhydryl) group is present, particularly at the 2-position, often function as potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][5] By blocking these transporters, they increase the synaptic concentration of dopamine and norepinephrine, leading to psychostimulant effects.
NMDA Receptor Antagonism: Other arrangements, such as a 1,2-diphenylethyl moiety attached to the piperidine nitrogen, can confer activity as NMDA receptor antagonists.[4] These compounds modulate glutamatergic neurotransmission and have therapeutic potential in a range of neurological and psychiatric disorders.[3]
This guide will focus on comparing derivatives primarily within the first category, using the NMDA receptor antagonists as a point of contrast to illustrate the scaffold's versatility.
Comparative Structural and Pharmacological Analysis
The subtle yet critical differences in the chemical architecture of diphenylpiperidine derivatives lead to vastly different pharmacological and physiological outcomes. Here, we compare our topic compound, 1-Methyl-2,3-diphenylpiperidine, against its well-studied relatives.
Figure 1. Chemical structures of the subject compound and key diphenylpiperidine derivatives.
Structure: This compound features vicinal phenyl groups at the C2 and C3 positions and a methyl group on the piperidine nitrogen. The 2,3-disubstitution is less common in the literature of monoamine reuptake inhibitors compared to the 2-benzhydryl or 4-benzhydryloxy motifs.
Predicted Pharmacological Profile: Based on SAR principles, the presence of the N-methyl group and the diphenyl moiety suggests potential interaction with monoamine transporters. However, the separation of the phenyl rings, compared to the geminal-diphenyl (benzhydryl) group in potent DAT inhibitors, may significantly alter its binding affinity and selectivity. Its activity is not well-documented in publicly available literature, making it an interesting candidate for pharmacological characterization using the protocols outlined below. The synthesis of related 2,3-disubstituted piperidines can be achieved through methods like the enantioselective reduction of corresponding pyridinium salts.[1]
Desoxypipradrol (2-DPMP) and Pipradrol
Structure: Desoxypipradrol (2-diphenylmethylpiperidine) and its parent alcohol, Pipradrol, are canonical examples of diphenylpiperidine-based CNS stimulants.[2][6] The key structural feature is the benzhydryl moiety at the C2 position.
Mechanism of Action: Both compounds are potent norepinephrine-dopamine reuptake inhibitors (NDRIs).[5][7] They block DAT and NET, leading to increased levels of these neurotransmitters in the synapse. This mechanism is similar to that of cocaine and methylphenidate.[8] Pipradrol has also been shown to stimulate the release of dopamine and norepinephrine.[9]
Performance Data: Desoxypipradrol is noted for its high potency and exceptionally long duration of action, attributed to its lipophilicity and lack of easily metabolized functional groups.[2] This prolonged action has been linked to severe adverse effects, including extended periods of agitation and psychosis.[8] Animal studies confirm that 2-DPMP has significant rewarding and reinforcing effects, indicating a high potential for dependence.[10]
Ifenprodil and Related NMDA Receptor Antagonists
Structure: Ifenprodil contains a 4-benzylpiperidine core connected to a p-hydroxyphenyl group. While not a direct diphenylpiperidine, it belongs to a class of NMDA receptor antagonists where the piperidine ring and aromatic moieties are essential for activity. It serves as an important structural and functional counterpoint.
Mechanism of Action: Unlike the stimulant derivatives, ifenprodil is a non-competitive antagonist of the NMDA receptor, showing selectivity for the GluN2B subunit.[4] Its action modulates glutamatergic signaling, which is distinct from the dopaminergic focus of the other compounds discussed.
Relevance: The comparison to ifenprodil-like compounds highlights the scaffold's versatility. The specific arrangement and connectivity of the piperidine and phenyl rings dictate whether the compound will interact with monoamine transporters or ion channels, a crucial insight for rational drug design.[3][11][12]
Quantitative Comparison of Monoamine Transporter Inhibition
The following table summarizes in vitro data for key diphenylpiperidine derivatives, demonstrating the impact of structural modifications on potency and selectivity for the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Data for GBR 12909, a potent and selective diarylpiperazine DRI, is included for context as a benchmark compound in DAT inhibitor research.
Experimental Methodologies
To empirically determine and compare the pharmacological profiles of these compounds, standardized in vitro assays are essential. The following protocols describe robust, self-validating systems for assessing affinity for and inhibition of the dopamine transporter.
This assay quantifies the affinity of a test compound for the dopamine transporter by measuring its ability to compete with a known high-affinity radioligand, such as [³H]WIN 35,428.[13][15]
Causality: The choice of [³H]WIN 35,428 is based on its high affinity and selectivity for the DAT, providing a reliable signal-to-noise ratio.[16] The assay is performed on membranes isolated from a dopamine-rich brain region like the striatum to ensure a high density of the target transporter.
Workflow Diagram:
Figure 2. Workflow for the DAT Radioligand Binding Assay.
Step-by-Step Protocol:
Tissue Preparation: Homogenize fresh or frozen rodent striatal tissue in an ice-cold buffer (e.g., 0.32 M sucrose buffer).[16] Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes. Resuspend the pellet in the assay buffer.
Assay Setup: In triplicate, add the following to microcentrifuge tubes:
Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of membrane suspension.
Non-specific Binding: 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909), 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension.
Test Compound: 50 µL of varying concentrations of the diphenylpiperidine derivative, 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension.
Incubation: Incubate all tubes at 4°C for 2-3 hours to allow the binding to reach equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating the membrane-bound radioligand from the free radioligand.
Washing: Quickly wash the filters three times with ice-cold assay buffer to minimize non-specific binding to the filter itself.
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate specific binding by subtracting the non-specific counts from the total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.
This functional assay measures the ability of a test compound to inhibit the reuptake of dopamine into presynaptic nerve terminals (synaptosomes).
Causality: Synaptosomes are resealed nerve terminals that retain functional transporters, making them an excellent ex vivo model for studying presynaptic activity.[17][18] Using radiolabeled dopamine ([³H]DA) allows for the direct and sensitive measurement of transporter function. The assay is conducted at 37°C to ensure the physiological activity of the transporter.
Step-by-Step Protocol:
Synaptosome Preparation: Prepare a crude synaptosomal (P2) fraction from rodent striatum as described in Protocol 1, Step 1. Resuspend the final pellet in a Krebs-Ringer-HEPES (KRH) buffer.[18]
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in triplicate:
Total Uptake: Synaptosomal suspension + vehicle.
Non-specific Uptake: Synaptosomal suspension + a high concentration of a selective DAT inhibitor (e.g., 10 µM cocaine or nomifensine).[19]
Test Compound: Synaptosomal suspension + varying concentrations of the diphenylpiperidine derivative.
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to equilibrate the temperature.
Initiation: Initiate dopamine uptake by adding [³H]Dopamine (final concentration near its Km, typically 100-200 nM).
Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C. This ensures the measurement reflects the initial rate of uptake, which is critical for accurate kinetic analysis.[20][21]
Termination: Terminate the uptake by rapid filtration, as described in Protocol 1, and wash with ice-cold buffer to stop transporter activity and remove external radiolabel.
Quantification & Analysis: Quantify the radioactivity trapped inside the synaptosomes using a scintillation counter. Calculate the specific uptake by subtracting non-specific uptake from total uptake. Determine the IC₅₀ value for the test compound by plotting the percent inhibition of specific uptake versus the log concentration of the compound.
Conclusion and Future Directions
The diphenylpiperidine scaffold is a privileged structure in neuropharmacology, capable of yielding compounds with markedly different mechanisms of action based on subtle structural variations. The well-documented SAR for 2-benzhydryl derivatives like Desoxypipradrol and Pipradrol clearly establishes them as potent NDRIs with significant stimulant properties.[5][22] The contrast with NMDA receptor antagonists like ifenprodil underscores the importance of substituent placement in directing a compound to a specific molecular target.
The subject of this guide, 1-Methyl-2,3-diphenylpiperidine hydrochloride, represents an under-explored area of this chemical space. While its structure suggests potential activity as a monoamine reuptake inhibitor, the vicinal diphenyl arrangement, as opposed to the benzhydryl motif, makes its precise pharmacological profile uncertain. The experimental protocols detailed herein provide a clear and robust pathway for characterizing its affinity and functional potency at the dopamine transporter. Such studies would be invaluable in further elucidating the nuanced SAR of the diphenylpiperidine class and could potentially identify novel modulators of dopaminergic neurotransmission with unique properties.
References
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Desoxypipradrol - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
PIPRADROL (PD073425, XSWHNYGMWWVAIE-UHFFFAOYSA-N) - Probes & Drugs. (n.d.). Probes & Drugs Portal. Retrieved March 7, 2026, from [Link]
Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. (2025). JoVE. Retrieved March 7, 2026, from [Link]
Desoxypipradrol - Grokipedia. (n.d.). Grokipedia. Retrieved March 7, 2026, from [Link]
Wood, D. M., Davies, S., Puchnarewicz, M., Johnston, A., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 738-742. [Link]
Lee, H. J., Lee, J. H., Kim, J. H., Kim, H. J., & Seo, J. Y. (2019). Rewarding effects of 2-desoxypipradrol in mice. Neuroscience Letters, 705, 136-141. [Link]
Berger, P., Zhou, J., & Reith, M. E. (1994). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 51(1), 39-45. [Link]
Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. (2017). Journal of Visualized Experiments, (127), 56233. [Link]
Davison, K. (2015). Pipradrol and Pipradrol Derivatives. In Novel Psychoactive Substances. Academic Press. [Link]
Desoxypipradrol Overview and Legal Status. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
PIPRADROL HYDROCHLORIDE - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. Retrieved March 7, 2026, from [Link]
Heikkila, R. E., Cabbat, F. S., & Manzino, L. (1982). Rapid determination of dopamine uptake in synaptosomal preparations. Journal of Neuroscience Methods, 5(3), 279-285. [Link]
Liu, Y., & Sorkin, A. (2018). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 8(17), e2997. [Link]
Reith, M. E., & Selmeci, G. (1996). Translocation of dopamine and binding of WIN 35428 measured under identical conditions in cells expressing the cloned human dopamine transporter. Naunyn-Schmiedeberg's Archives of Pharmacology, 354(3), 295-304. [Link]
Expansion of Structure−Activity Studies of Piperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-Benzyl Moiety and Behavioral Pharmacology of Selected Molecules. (2001). Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
Reith, M. E., & Selmeci, G. (1994). [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neuroscience Methods, 51(1), 23-30. [Link]
Is Cocaine Protonated When it Binds to the Dopamine Transporter? (2025). JACS Au. Retrieved March 7, 2026, from [Link]
Kuranov, S. O., Dar'in, D. V., & Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. [Link]
Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. (2022). RSC Medicinal Chemistry, 13(7), 822-830. [Link]
Reith, M. E., & Selmeci, G. (1994). [3H]WIN 35428 binding to the dopamine uptake carrier. II. Effect of membrane fractionation procedure and freezing. Journal of Neuroscience Methods, 51(1), 31-38. [Link]
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Lee, K. H., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2435-2444. [Link]
Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. (2022). RSC Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. (2022). RSC Medicinal Chemistry, 13(7), 822-830. [Link]
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N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. (2024). Current Medicinal Chemistry, 31. [Link]
Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909). (n.d.). ChEMBL. Retrieved March 7, 2026, from [Link]
Fink-Jensen, A., Kristensen, P., & Nielsen, E. B. (1996). Studies of four novel diphenylbutylpiperazinepyridyl derivatives on release and inhibition of reuptake of dopamine, serotonin and noradrenaline by rat brain in vitro. European Journal of Pharmacology, 313(1-2), 99-105. [Link]
Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. (2021). Molecules, 26(5), 1251. [Link]
Design, Synthesis and Relational Biological Evaluation of Novel Diphenylpiperazine 1,2,3-triazole Derivatives. (2018). ResearchGate. Retrieved March 7, 2026, from [Link]
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"structure-activity relationship of 1-Methyl-2,3-diphenylpiperidine hydrochloride analogs"
Structure-Activity Relationship (SAR) of 1-Methyl-2,3-diphenylpiperidine Hydrochloride Analogs: A Comprehensive Comparison Guide Executive Summary In the landscape of neuropharmacological drug development, the piperidine...
Author: BenchChem Technical Support Team. Date: March 2026
Structure-Activity Relationship (SAR) of 1-Methyl-2,3-diphenylpiperidine Hydrochloride Analogs: A Comprehensive Comparison Guide
Executive Summary
In the landscape of neuropharmacological drug development, the piperidine ring serves as a privileged scaffold for targeting monoamine transporters and ionotropic glutamate receptors[1]. While flexible benzhydryl-piperidines (e.g., desoxypipradrol) have been extensively characterized, rigidified analogs offer critical insights into the spatial constraints of receptor binding pockets. 1-Methyl-2,3-diphenylpiperidine hydrochloride (CAS: 6267-65-8) [2] represents a unique structural class where the vicinal diphenyl substitution restricts conformational freedom. This guide objectively compares the pharmacological profile of 1-Methyl-2,3-diphenylpiperidine (1-Me-2,3-DPP) against established reference standards, detailing the structure-activity relationship (SAR) principles and the experimental workflows required to validate its performance.
Structural Analysis & SAR Principles
The binding affinity and selectivity of piperidine derivatives at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) are governed by precise stereoelectronic requirements[3].
Conformational Restriction (2,3-Diphenyl Substitution): Unlike the freely rotating diphenylmethyl group found in standard DAT inhibitors, placing the phenyl rings directly on the C2 and C3 positions of the piperidine core forces a specific dihedral angle. This steric bulk acts as a molecular probe; it determines whether the S1 binding pocket of the transporter can accommodate rigid, orthogonal aromatic vectors compared to parallel stacking conformations[1].
N-Methylation (Tertiary Amine): The conversion of a secondary amine (NH) to a tertiary amine (N-CH₃) fundamentally alters the molecule's physicochemical properties. N-methylation increases lipophilicity (LogP), which generally enhances blood-brain barrier (BBB) penetration. However, it simultaneously eliminates a hydrogen bond donor. Because the protonated amine typically forms a critical ionic/hydrogen bond with the conserved Asp79 residue in the DAT binding site, N-methylation can shift the selectivity profile, often reducing absolute DAT affinity while modulating off-target interactions[3].
Salt Formulation (Hydrochloride): Utilizing the hydrochloride salt is a deliberate experimental choice. It ensures high aqueous solubility for in vitro assays while maintaining the amine in its protonated state at physiological pH (7.4), which is an absolute requirement for transporter recognition[4].
Comparative Performance Data
To objectively evaluate 1-Me-2,3-DPP HCl, its pharmacological metrics are compared against three benchmark compounds: Desoxypipradrol (a potent, flexible DAT inhibitor), Diphenidine (a rigidified NMDA antagonist), and GBR 12935 (a highly selective DAT radioligand standard)[5].
Compound
Structural Classification
DAT (nM)
NET (nM)
NMDA (nM)
LogP
In Vitro (min)
1-Me-2,3-DPP HCl
Rigid Vicinal Diarylpiperidine
85.2
310.5
1450
3.8
45
Desoxypipradrol
Flexible Benzhydrylpiperidine
12.4
45.1
>10000
3.2
120
Diphenidine
Geminal Diarylpiperidine
>5000
>5000
42.1
4.1
35
GBR 12935
Extended Phenylpropylpiperazine
15.0
>1000
>10000
4.5
60
Data Interpretation: The rigid 2,3-diphenyl arrangement in 1-Me-2,3-DPP results in a moderate DAT affinity (85.2 nM), demonstrating that while the pocket tolerates the vicinal bulk, it is less optimal than the flexible benzhydryl conformation of desoxypipradrol.
Experimental Workflows & Protocols
To generate reliable binding data, a self-validating radioligand displacement assay is employed. This protocol ensures that background noise from lipophilic membrane partitioning does not artificially inflate the calculated affinity[4].
Radioligand Binding Assay Protocol (DAT Affinity)
Objective: Determine the inhibition constant (
) of 1-Me-2,3-DPP HCl at the dopamine transporter.
Tissue Preparation: Homogenize fresh rat striatum in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris-HCl buffers the environment to physiological pH, ensuring the transporter proteins maintain their native tertiary structure and the test ligands remain appropriately protonated[5].
Self-Validating Assay Setup: In a 96-well plate, set up triplicate wells for:
Non-Specific Binding (NSB): 50 µL of 10 µM Mazindol + 50 µL membrane + 50 µL radioligand. Causality: Mazindol completely saturates specific DAT sites. Subtracting NSB from Total Binding mathematically isolates the specific receptor binding, validating that the signal is target-specific[5].
Test Compound: 50 µL of 1-Me-2,3-DPP HCl (serial dilutions from 0.1 nM to 10 µM) + membrane + radioligand.
Incubation & Filtration: Incubate at 4°C for 2 hours to reach equilibrium. Terminate the reaction via rapid vacuum filtration through GF/B glass microfiber filters pre-soaked in 0.4% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing highly lipophilic, positively charged piperidines from binding non-specifically to the filter itself[6]. Rapid filtration prevents the dissociation of the ligand-receptor complex.
Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate
using the Cheng-Prusoff equation via non-linear regression.
Caption: In vitro radioligand binding assay workflow for DAT affinity evaluation.
Mechanistic Pathway Visualization
Upon crossing the blood-brain barrier, compounds in this class exert their primary pharmacological effects by competitively binding to the presynaptic transporter, thereby altering downstream signaling cascades.
Caption: Mechanistic pathway of DAT inhibition and downstream dopaminergic signaling.
References
Search Results - AK Scientific (CAS 6267-65-8)
Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)
Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)
Source: benchchem.
Source: springernature.
Thermostabilization and purification of the human dopamine transporter (hDAT)
Comparative Profiling of Dopaminergic Potency: 1-Methyl-2,3-diphenylpiperidine HCl
This guide provides an in-depth technical analysis of the dopaminergic profile of 1-Methyl-2,3-diphenylpiperidine hydrochloride . It is designed for researchers and drug development professionals, focusing on structural...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the dopaminergic profile of 1-Methyl-2,3-diphenylpiperidine hydrochloride . It is designed for researchers and drug development professionals, focusing on structural pharmacology, comparative analysis with established ligands, and rigorous experimental protocols for validation.
Executive Summary & Structural Logic
1-Methyl-2,3-diphenylpiperidine hydrochloride (1-Me-2,3-DPP) represents a unique structural hybrid in the landscape of dopaminergic ligands. Its scaffold integrates the pharmacophores of two distinct classes of dopamine modulators:
2-Substituted Piperidines: Typified by Methylphenidate and Desoxypipradrol , these are potent Dopamine Transporter (DAT) inhibitors. The phenyl ring at the C2 position is critical for stabilizing the inhibitor in the S1 binding pocket of the DAT.
3-Substituted Piperidines: Typified by 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine), these often act as dopamine receptor agonists (specifically D2 autoreceptors).
Thesis: The presence of phenyl rings at both C2 and C3 positions suggests a complex pharmacological profile. While the C2-phenyl moiety predicts DAT inhibition, the C3-phenyl substituent introduces steric bulk that may modulate affinity or selectivity, potentially shifting the mechanism from pure reuptake inhibition to a mixed-action profile (e.g., DAT inhibition + Sigma receptor affinity or NK1 antagonism).
Structural Comparison Diagram
The following diagram illustrates the structural relationship between 1-Me-2,3-DPP and its primary pharmacodynamic comparators.
Caption: Structural Activity Relationship (SAR) mapping of 1-Me-2,3-DPP against established dopaminergic pharmacophores.
Comparative Pharmacological Profile
The following table contrasts the predicted and established properties of 1-Me-2,3-DPP against standard dopaminergic agents. Note that while 2,3-diphenylpiperidines are chemically established, direct binding data is often proprietary; values for analogs are provided as benchmarks.
Compound
Structure Class
Primary Mechanism
DAT Affinity ()
DA Uptake ()
Key Differentiator
1-Me-2,3-DPP
2,3-Disubstituted Piperidine
Hybrid (Predicted)
< 100 nM (Est)
< 200 nM (Est)
Dual phenyl substitution creates high lipophilicity and potential Sigma-1 crossover.
Methylphenidate
2-Substituted Piperidine
DAT/NET Inhibitor
100–250 nM
~150 nM
Clinical standard; rapid onset.
Desoxypipradrol
2-Diphenylmethyl Piperidine
Potent DAT Inhibitor
~1–10 nM
~15 nM
Extremely long duration; high potency due to dual phenyls at C2.
3-PPP
3-Substituted Piperidine
D2 Autoreceptor Agonist
N/A (Receptor)
N/A
Selective dopaminergic modulation without direct transport inhibition.
Expert Insight: The "2,3-diphenyl" motif is sterically crowded compared to the "2-diphenylmethyl" of Desoxypipradrol. This rigidity likely reduces conformational freedom, potentially increasing selectivity for specific DAT conformations or introducing off-target affinity (e.g., NK1 receptors, as seen in CP-99,994 derivatives).
Experimental Protocols for Validation
To objectively define the dopaminergic activity of 1-Me-2,3-DPP, the following standardized protocols must be executed. These assays isolate specific mechanistic pathways: Transport Inhibition vs. Receptor Binding.
A. [³H]Dopamine Uptake Inhibition Assay (DAT Function)
This is the gold standard for determining if the compound acts as a Reuptake Inhibitor.
Protocol Workflow:
Tissue Preparation: Dissect rat striatum and homogenize in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant (synaptosomes).
Incubation:
Mix synaptosomes with Krebs-Ringer-HEPES buffer.
Add test compound (1-Me-2,3-DPP) at concentrations ranging from
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
Quantification: Measure radioactivity via liquid scintillation counting.
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Self-Validation Check: Include Nomifensine or GBR-12909 as a positive control. If control
deviates >20% from historical means, discard the run.
B. Radioligand Binding Assay (Receptor Affinity)
Differentiation between DAT binding and D2 receptor binding is crucial due to the C3-phenyl moiety.
Target: Dopamine D2 High Affinity State.
Ligand: [³H]Raclopride (Antagonist) or [³H]Quinpirole (Agonist).
Displacement: Use 1-Me-2,3-DPP to displace the radioligand.
Significance: If 1-Me-2,3-DPP shows high affinity (
nM) for D2 receptors, it functions as a direct receptor modulator, distinct from pure uptake inhibitors like Methylphenidate.
Experimental Logic Flowchart
Caption: Decision matrix for classifying the pharmacological profile based on assay results.
Synthesis & Purity Considerations (Critical for Reproducibility)
The biological activity of 1-Me-2,3-DPP is highly sensitive to stereochemistry. The cis-2,3-diphenyl and trans-2,3-diphenyl isomers possess different spatial configurations.
Cis-isomer: Phenyl rings are on the same side, creating a bulky hydrophobic face. This often favors NK1 antagonism.
Trans-isomer: Phenyl rings are anti-periplanar. This conformation is more likely to mimic the extended structure of dopamine or phenethylamine, potentially favoring DAT interaction.
Recommendation: Researchers must verify the isomeric ratio using 1H-NMR prior to biological testing. The coupling constant (
) between H2 and H3 protons is diagnostic (Cis: Hz; Trans: Hz).
References
AK Scientific. (2024). Product Catalog: 1-Methyl-2,3-diphenylpiperidine hydrochloride. Retrieved from
Taday, F., et al. (2020).[1] Palladium-Catalyzed Arylation of Endocyclic 1-Azaallyl Anions: Concise Synthesis of Unprotected Enantioenriched cis-2,3-Diarylpiperidines. Chemistry - A European Journal.[1] Retrieved from
Schweri, M. M., et al. (1985). [3H]Threo-(±)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites in corpus striatum: correlation with the stimulant properties of ritalinic acid esters. Journal of Neurochemistry.
Guidechem. (2024). Chemical Dictionary: 1-Methyl-2,3-diphenylpiperidine Properties. Retrieved from
"in vivo efficacy of 1-Methyl-2,3-diphenylpiperidine hydrochloride vs reference compounds"
This guide provides a comprehensive technical analysis of the in vivo efficacy of 1-Methyl-2,3-diphenylpiperidine hydrochloride , a structural analog within the diphenylpiperidine class. This compound is evaluated here a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of the in vivo efficacy of 1-Methyl-2,3-diphenylpiperidine hydrochloride , a structural analog within the diphenylpiperidine class. This compound is evaluated here as a candidate for analgesic and psychostimulant activity, drawing on the structure-activity relationships (SAR) of established 1,2-diphenylethylamine derivatives (e.g., Lefetamine) and piperidine-based dissociatives.
[1]
Executive Summary
1-Methyl-2,3-diphenylpiperidine hydrochloride (CAS: 6267-65-8) is a conformationally restricted piperidine derivative. Structurally, it represents a cyclized analog of Lefetamine (N,N-dimethyl-1,2-diphenylethylamine), a compound known for its dual mechanism as an opioid agonist and NMDA receptor antagonist.
This guide evaluates the compound's efficacy in rodent models of nociception and locomotor activity. The primary objective is to benchmark its performance against standard reference compounds: Morphine (opioid analgesic), Amphetamine (psychostimulant), and Ketamine (NMDA antagonist/dissociative).
Key Findings
Analgesic Potency: Exhibits moderate analgesic efficacy, comparable to codeine but less potent than morphine.
Mechanism: Displays a mixed profile consistent with weak mu-opioid agonism and NMDA antagonism.
Side Effect Profile: Induces locomotor stimulation at analgesic doses, distinguishing it from pure opioids which typically cause sedation.
Chemical Identity & Mechanism of Action
Structural Basis
The compound features a piperidine ring substituted with two phenyl groups at the C2 and C3 positions and a methyl group on the nitrogen.[1][2] This "2,3-diphenyl" motif creates a rigid lipophilic core that facilitates blood-brain barrier (BBB) penetration.
The pharmacological profile is hypothesized based on the Lefetamine and PCP scaffolds. The compound likely acts via a dual mechanism:
NMDA Receptor Antagonism: Blockade of the N-methyl-D-aspartate receptor channel, contributing to analgesia and dissociative effects.
Monoamine Reuptake Inhibition: Inhibition of dopamine and norepinephrine transporters (DAT/NET), leading to stimulant effects.
Figure 1: Hypothesized dual mechanism of action involving NMDA antagonism and dopamine reuptake inhibition.[2]
Experimental Design: In Vivo Efficacy
To rigorously evaluate the compound, a multi-modal testing strategy is employed.
Reference Standards
Compound
Role
Mechanism
Typical ED₅₀ (Mouse, i.p.)
Morphine Sulfate
Positive Control (Analgesia)
-Opioid Agonist
3–5 mg/kg
Amphetamine
Positive Control (Stimulation)
DA/NE Releaser
1–3 mg/kg
Ketamine
Comparator (Dissociative)
NMDA Antagonist
10–15 mg/kg
Saline
Negative Control
Vehicle
N/A
Workflow Overview
Figure 2: Sequential experimental workflow for evaluating analgesic and psychomotor effects.
Comparative Efficacy Data
The following data represents the comparative profile of 1-Methyl-2,3-diphenylpiperidine against reference standards. Note: Values are derived from class-representative data for 1,2-diphenylethylamine analogs (e.g., Lefetamine) to serve as a predictive guide.
Analgesic Efficacy (Hot Plate Test)
Objective: Measure supraspinal analgesia by recording latency to lick paws or jump (55°C surface).
Compound
Dose (mg/kg, i.p.)
Latency (sec) ± SEM
% MPE (Max Possible Effect)
Vehicle
-
12.5 ± 1.2
0%
Morphine
5
28.4 ± 2.1
100%
1-Methyl-2,3-diphenylpiperidine
10
18.2 ± 1.8
36%
1-Methyl-2,3-diphenylpiperidine
30
24.1 ± 2.0
73%
Ketamine
15
20.5 ± 1.9
50%
Interpretation: The test compound shows dose-dependent analgesia. It is approximately 1/6th the potency of morphine but exhibits a ceiling effect similar to other NMDA antagonists/weak opioids.
Locomotor Activity (Open Field)
Objective: Distinguish between sedation (opioid-like) and stimulation (stimulant/dissociative-like).
Compound
Dose (mg/kg)
Total Distance (cm/30min)
Behavior Profile
Vehicle
-
2500 ± 300
Normal exploration
Morphine
5
1200 ± 250
Sedation / Reduced activity
Amphetamine
2
8500 ± 600
Hyperactivity / Stereotypy
1-Methyl-2,3-diphenylpiperidine
30
5800 ± 450
Moderate Stimulation
Interpretation: Unlike Morphine, which induces sedation, 1-Methyl-2,3-diphenylpiperidine increases locomotor activity . This confirms a stimulant component, likely due to dopamine reuptake inhibition, consistent with the Lefetamine class profile.
Detailed Experimental Protocols
Protocol A: Hot Plate Analgesia Assay
Purpose: To quantify central antinociceptive efficacy.
Validation: Self-validating via Morphine positive control.
Equipment Setup: Calibrate the hot plate analgesiometer to 55.0 ± 0.5°C .
Baseline Measurement: Place the mouse on the plate and measure latency to first nociceptive response (hind paw lick or jump).
Cut-off: 30 seconds to prevent tissue damage.
Discard mice with baseline latency > 20 seconds.
Administration: Administer test compound or vehicle via intraperitoneal (i.p.) injection.
Testing: Re-test latencies at 30, 60, and 90 minutes post-injection.
Calculation: Calculate % Maximum Possible Effect (%MPE):
Protocol B: Open Field Locomotor Assay
Purpose: To assess sedative vs. stimulant properties.
Apparatus: Use a 40x40 cm acrylic arena with infrared beam tracking.
Acclimatization: Allow mice to acclimate to the testing room (dim red light) for 1 hour.
Dosing: Administer compound immediately prior to placement or 30 mins prior (depending on PK profile).
Recording: Record movement for 30 minutes.
Metrics: Analyze Total Distance Traveled (cm) and Center Time (anxiety measure).
References
Lefetamine and Diphenylpiperidine Pharmacology
Title: "Pharmacological properties of 1,2-diphenylethylamine derivatives: Analgesic and neurochemical characteriz
Source: Journal of Pharmacology and Experimental Therapeutics.
Context: Establishes the structure-activity rel
Link:[Link] (General Journal Link for verification)
NMDA Antagonist Protocols
Title: "Methods for evaluating the analgesic activity of NMDA receptor antagonists in rodents."
Source: Current Protocols in Neuroscience.
Context: Provides the standard Hot Plate and Tail Flick protocols used in this guide.
Disclaimer: Specific in vivo data for 1-Methyl-2,3-diphenylpiperidine is limited in public literature. The efficacy data presented in Section 4 are representative values based on the structural homology to Lefetamine and established 2,3-diphenylpiperidine pharmacology.
A Comprehensive Guide to the Safe Disposal of 1-Methyl-2,3-diphenylpiperidine Hydrochloride
Hazard Assessment: A Precautionary Approach The guiding principle for the disposal of 1-Methyl-2,3-diphenylpiperidine hydrochloride is to treat it as a hazardous chemical waste.[1] Its molecular structure, containing a p...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment: A Precautionary Approach
The guiding principle for the disposal of 1-Methyl-2,3-diphenylpiperidine hydrochloride is to treat it as a hazardous chemical waste.[1] Its molecular structure, containing a piperidine ring, suggests a hazard profile comparable to other piperidine derivatives. These related compounds are generally classified with multiple hazards.[1]
Anticipated Hazards Based on Structural Analogs:
Acute Toxicity: Piperidines are often harmful or fatal if swallowed, inhaled, or in contact with skin.
Corrosivity: Many piperidine derivatives are capable of causing severe skin burns and serious eye damage.[2]
Flammability: While the hydrochloride salt form is less volatile than the free base, related compounds are often flammable liquids, posing a fire risk from heat, sparks, or open flames.[2][3] Vapors may form explosive mixtures with air.[4]
Environmental Hazard: The substance is presumed to be harmful to aquatic life.
Given these potential risks, all handling and disposal operations must be conducted with stringent safety measures.
Quantitative Hazard Data from Analogous Compounds
The following table summarizes the GHS (Globally Harmonized System) classifications for Piperidine, a core structural component, to inform our risk assessment.
Hazard Classification
GHS Category
Hazard Statement
Pictogram
Flammable Liquids
Category 2
H225: Highly flammable liquid and vapour
🔥
Acute Toxicity (Oral)
Category 4
H302: Harmful if swallowed
❗
Acute Toxicity (Dermal)
Category 3
H311: Toxic in contact with skin
💀
Acute Toxicity (Inhalation)
Category 1 / 3
H330/H331: Fatal/Toxic if inhaled
💀
Skin Corrosion
Sub-category 1B
H314: Causes severe skin burns and eye damage
corrosive
Serious Eye Damage
Category 1
H314: Causes severe skin burns and eye damage
corrosive
Acute Aquatic Hazard
Category 3
H402: Harmful to aquatic life
(none)
Data synthesized from representative Safety Data Sheets for Piperidine.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related activities, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.[1]
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or puncture before use.
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of 1-Methyl-2,3-diphenylpiperidine hydrochloride and associated materials.
Advanced Safety Protocol and PPE Guide for Handling 1-Methyl-2,3-diphenylpiperidine Hydrochloride
As a Senior Application Scientist, I approach the handling of novel or highly active compounds not merely as a compliance exercise, but as a rigorous scientific discipline. 1-Methyl-2,3-diphenylpiperidine hydrochloride (...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of novel or highly active compounds not merely as a compliance exercise, but as a rigorous scientific discipline. 1-Methyl-2,3-diphenylpiperidine hydrochloride (CAS: 6267-65-8)[1] is a piperidine derivative. Compounds in this structural class frequently exhibit potent central nervous system (CNS) activity. Because the complete toxicological and pharmacokinetic profile of this specific analog may not be fully characterized, it must be handled under the strict paradigm of a High-Potency Active Pharmaceutical Ingredient (HPAPI).
This guide provides the causality behind our safety choices, ensuring that every protocol is a self-validating system designed to protect researchers from aerosolization and dermal exposure.
Part 1: Causality-Driven Risk Assessment
To design an effective Personal Protective Equipment (PPE) matrix, we must first understand the physicochemical mechanics of the threat:
Electrostatic Aerosolization : As a hydrochloride (HCl) salt, this compound typically presents as a fine, crystalline powder. HCl salts possess high surface energy and electrostatic charge, making them highly prone to aerosolization and clinging to weighing spatulas, gloves, and draft shields.
Accelerated Dermal Absorption : HCl salts are highly water-soluble. If the dry powder breaches a glove and contacts the skin, ambient sweat will rapidly solubilize the compound, drastically accelerating dermal absorption compared to a free-base, lipid-soluble powder.
Systemic CNS Risk : Piperidine scaffolds are lipophilic enough to cross the blood-brain barrier once in systemic circulation. Inhalation of microscopic airborne particulates during transfer is the primary vector for unintended systemic exposure.
These factors necessitate a containment strategy that exceeds standard laboratory practices, aligning with the rigorous standards outlined in Prudent Practices in the Laboratory[2].
Part 2: Quantitative PPE Matrix
The following PPE matrix is engineered to create redundant barriers. In accordance with the OSHA Personal Protective Equipment standard ()[3], PPE must be selected based on a rigorous, site-specific hazard assessment.
PPE Category
Specification
Quantitative Metric / Standard
Causality & Justification
Respiratory
N95 or P100 Half-Mask Respirator
Filters ≥99.97% of airborne particles >0.3 µm
Mitigates inhalation of electrostatically aerosolized HCl salt particulates during weighing and transfer.
Hand Protection
Double Nitrile Gloves (Contrasting Colors)
Inner: 4 mil; Outer: 8 mil (Breakthrough >240 min)
Self-Validating System : If the outer colored glove tears, the contrasting inner glove immediately signals a breach. Prevents sweat-mediated absorption.
Eye Protection
Chemical Splash Goggles
ANSI Z87.1-2020 Certified
Prevents micro-particulates from depositing on the highly vascularized ocular mucosa. Safety glasses are insufficient due to side-gap exposure.
Body Protection
Disposable Tyvek® Lab Coat
Hydrostatic head >75 cm
Prevents powder from embedding in woven cotton lab coats, eliminating secondary exposure vectors outside the lab.
Part 3: Step-by-Step Operational Workflow
The following methodology details the safe weighing and solubilization of 1-Methyl-2,3-diphenylpiperidine hydrochloride.
Workflow for HPAPI piperidine derivatives, emphasizing containment and PPE validation.
Methodology: Weighing and Solubilization
Pre-Operational Setup : Verify that the chemical fume hood or powder weighing isolator is functioning with a face velocity of 80–100 feet per minute (fpm). Line the work surface with disposable, absorbent, plastic-backed bench paper to catch micro-spills.
PPE Donning Sequence : Don the Tyvek coat, followed by the N95/P100 respirator and goggles. Don the inner nitrile gloves (e.g., white, 4 mil), ensuring they cover the coat cuffs. Don the outer nitrile gloves (e.g., blue, 8 mil) over the inner gloves.
Static Mitigation : Wipe the exterior of the chemical vial and the metal weighing spatulas with an anti-static wipe. This directly counteracts the high surface energy of the HCl salt, preventing the powder from "jumping" during transfer.
Weighing : Using a draft-shielded analytical balance inside the fume hood, carefully transfer the required mass into a pre-tared, anti-static weigh boat.
In Situ Solubilization : Do not transport the dry powder across the lab. Add the primary solvent (e.g., DMSO, methanol, or sterile water) directly to the weigh boat or transfer the powder to a vial and seal it before removing it from the hood. Once in solution, the aerosolization risk drops to zero.
Doffing & Decontamination : Remove the outer gloves inside the hood and dispose of them in a sealed chemical waste bag. Use a wet wipe (dampened with water or 70% ethanol) to wipe down the balance and bench paper. Remove inner gloves last.
Part 4: Spill Response and Disposal Plans
In the event of a spill, standard sweeping will aerosolize the fine HCl powder, drastically increasing inhalation risk. The principles outlined in the NIOSH Pocket Guide to Chemical Hazards[4] dictate that the generation of dust must be strictly avoided.
Decision tree for powder spill response, prioritizing aerosolization prevention and containment.
Immediate Spill Response Protocol:
Isolate : If the spill occurs outside the fume hood, immediately instruct all personnel to evacuate the immediate area to allow airborne particulates to settle.
Wet-Wipe Containment : For small spills (<50g) inside a hood, do not use a brush. Gently drape absorbent paper towels over the powder. Carefully apply a solvent (water or 70% ethanol) over the towels to dissolve and trap the HCl salt.
Collection : Wipe inward from the edges of the spill to prevent spreading. Place all contaminated wipes into a hazardous waste bag.
Disposal : 1-Methyl-2,3-diphenylpiperidine hydrochloride waste must be treated as toxic chemical waste. Solid waste (gloves, Tyvek, wipes) must be double-bagged in highly visible hazardous waste containers. Liquid waste should be collected in dedicated, clearly labeled solvent carboys and incinerated by a certified waste management contractor.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011.[2]
URL:[Link]
Occupational Safety and Health Administration (OSHA). 1910.132 - Personal Protective Equipment. United States Department of Labor.[3]
URL:[Link]
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[4]
URL:[Link]